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  • Product: 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid
  • CAS: 916343-83-4

Core Science & Biosynthesis

Foundational

4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid chemical structure

Structural Elucidation and Synthetic Methodology of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic Acid: A Technical Guide Executive Summary In modern medicinal chemistry, the rational design of small-molecule active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Synthetic Methodology of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic Acid: A Technical Guide

Executive Summary

In modern medicinal chemistry, the rational design of small-molecule active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, rigid scaffolds. 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS: 916343-83-4) is a prime example of a versatile biaryl building block. As a Senior Application Scientist, I frequently utilize this compound and its derivatives to exploit its unique combination of steric rigidity, tuned electronic properties, and metabolic stability. This whitepaper deconstructs the structural logic of this molecule, details a self-validating synthetic protocol for its generation, and explores its downstream pharmacological applications.

Physicochemical Profiling & Structural Logic

The architecture of 4'-fluoro-3-methoxybiphenyl-5-carboxylic acid is not arbitrary; every functional group serves a distinct physicochemical purpose in drug design:

  • The Biphenyl Core: Provides a rigid, hydrophobic scaffold that dictates the spatial orientation of the functional groups, allowing for precise interactions within deep protein binding pockets.

  • 4'-Fluoro Group: Fluorine substitution at the para position of the distal ring is a classic tactic to enhance metabolic stability. It effectively blocks cytochrome P450-mediated para-hydroxylation, thereby increasing the biological half-life of the molecule. Additionally, the high electronegativity of fluorine modulates the electron density of the biphenyl system without adding significant steric bulk.

  • 3-Methoxy Group: Acting as an electron-donating group via resonance, the methoxy substituent increases the electron density on the proximal phenyl ring. This enhances binding affinity to specific target pockets through dipole-dipole interactions and acts as a localized hydrogen bond acceptor.

  • 5-Carboxylic Acid: This is the primary pharmacophore. It provides a site for strong ionic interactions with basic amino acid residues (such as arginine or lysine) in target proteins. Crucially, it allows for the formulation of the compound as a highly soluble sodium or potassium salt, improving oral bioavailability.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
Chemical Name 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acidDefines connectivity and functional groups
CAS Registry Number 1Unique identifier for commercial sourcing
Molecular Formula C14H11FO3-
Molecular Weight 246.23 g/mol Highly efficient for fragment-based drug discovery
Hydrogen Bond Donors 1Provided by the carboxylic acid (-OH)
Hydrogen Bond Acceptors 3Provided by the methoxy (-O-) and carboxyl (-C=O, -OH) oxygens
Rotatable Bonds 3Balances conformational flexibility with biaryl rigidity

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

When constructing highly functionalized biaryl systems, I prioritize synthetic routes that offer high atom economy and functional group tolerance. The Suzuki-Miyaura cross-coupling is the gold standard for synthesizing this specific biphenyl framework, utilizing 3-bromo-5-methoxybenzoic acid and 4-fluorophenylboronic acid[1][2].

Causality in Experimental Design

A critical challenge in this specific coupling is the presence of the unprotected carboxylic acid on the aryl halide. Free carboxylic acids can protonate the palladium(0) catalyst, leading to irreversible deactivation, or cause protodeboronation of the boronic acid partner. To circumvent this, we employ an excess of a mild aqueous base (Na₂CO₃). The base serves a dual mechanistic purpose: it deprotonates the carboxylic acid to form a soluble, non-interfering carboxylate salt, and it coordinates with the boronic acid to form a reactive boronate complex, which is an absolute prerequisite for the transmetalation step2.

Self-Validating Step-by-Step Protocol
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-bromo-5-methoxybenzoic acid and 1.2 equivalents of 4-fluorophenylboronic acid in a degassed solvent mixture of 1,4-dioxane and water (5:1 v/v). Causality: The biphasic solvent system ensures solubility of both the organic substrates and the inorganic base.

  • Base Addition: Add 3.0 equivalents of sodium carbonate (Na₂CO₃). The excess ensures complete deprotonation of the acid and activation of the boronic species.

  • Catalyst Introduction: Under a strict inert argon atmosphere, add 0.05 equivalents of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

    • Self-Validation Check 1: Upon addition and slight warming, the solution should transition to a characteristic pale yellow/orange hue, visually confirming that the active, unpoisoned Pd(0) species is successfully in solution.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 12-16 hours.

    • Self-Validation Check 2: Monitor the reaction via LC-MS. The complete disappearance of the brominated starting material (m/z ~231) and the emergence of the target biaryl mass (m/z ~245 in negative ion mode) confirms successful reductive elimination.

  • Workup and Isolation: Cool the mixture to room temperature. Carefully acidify the aqueous layer with 1M HCl until the pH reaches ~2.

    • Self-Validation Check 3: A white precipitate should rapidly form or partition into the organic phase, validating the reprotonation of the carboxylate back to the insoluble carboxylic acid. Extract the product with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization from ethanol/water to yield the pure 4'-fluoro-3-methoxybiphenyl-5-carboxylic acid.

SynthesisWorkflow A 3-Bromo-5-methoxybenzoic acid (Aryl Halide) B 4-Fluorophenylboronic acid (Boronic Acid) C Pd(PPh3)4 / Na2CO3 Dioxane/H2O, 80°C D Oxidative Addition (Pd inserts into C-Br) C->D E Transmetalation (Transfer of 4-fluorophenyl) D->E F Reductive Elimination (Biaryl bond formation) E->F G 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (Target Compound) F->G AB AB AB->C

Workflow and catalytic steps for the Suzuki-Miyaura synthesis of the target biphenyl.

Pharmacological Potential and Downstream Applications

The strategic placement of the functional groups on this specific biphenyl scaffold makes it a highly sought-after intermediate for synthesizing complex APIs across multiple therapeutic areas:

  • COMT Inhibitors (Neurology): Biphenyl structures featuring specific electron-donating (methoxy) and electron-withdrawing (fluoro) groups are frequently explored as catechol-O-methyltransferase (COMT) inhibitors. These are critical in the management of Parkinson's disease by preventing the peripheral degradation of levodopa 3.

  • Antiviral Scaffolds (Infectious Disease): Substituted benzoic acids and biphenyls serve as core building blocks for non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV. The carboxylic acid can be further derivatized into quinazoline or amide structures to optimize viral enzyme inhibition 4.

  • Kinase Inhibition (Oncology): The structural geometry of the biaryl axis allows it to act as a hinge-binding motif in various kinase inhibitors. The methoxy group can occupy selectivity pockets, while the fluoro-phenyl ring projects into hydrophobic sub-pockets, a strategy heavily utilized in targeted cancer therapies 2.

SARLogic Core Biphenyl Core Fluoro 4'-Fluoro Group Core->Fluoro Methoxy 3-Methoxy Group Core->Methoxy Carboxyl 5-Carboxylic Acid Core->Carboxyl F_Effect Blocks CYP450 metabolism Increases lipophilicity Fluoro->F_Effect M_Effect Electron-donating Modulates receptor fit Methoxy->M_Effect C_Effect Primary pharmacophore Enables salt formulation Carboxyl->C_Effect

Structure-Activity Relationship (SAR) logic for the functional groups on the biphenyl scaffold.

References

  • Combination therapies for treatment of cancer (WO2016044772A1). Google Patents. 2

  • Quinazoline Derivatives Used to Treat HIV (EP3960735B1). European Patent Office. 4

  • COMT Inhibitors (EP2938600B1). Google Patents.3

  • 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid Product Specifications . A2B Chem. 1

Sources

Exploratory

physicochemical properties of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid

Title: Physicochemical Profiling and Application of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid in Lead Optimization Executive Summary 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS: 916343-83-4)[1] is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Application of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid in Lead Optimization

Executive Summary 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS: 916343-83-4)[1] is a highly versatile fluorinated biaryl building block frequently utilized in the rational design of small-molecule therapeutics. The incorporation of a fluorine atom at the para position of the distal phenyl ring, combined with a methoxy group and a carboxylic acid on the proximal ring, creates a unique stereoelectronic profile. This technical guide systematically breaks down its physicochemical properties, structural rationale, and the self-validating analytical methodologies required for its characterization.

Structural & Stereoelectronic Rationale

In drug development, the selection of specific structural motifs is driven by precise pharmacokinetic and pharmacodynamic goals. The architecture of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid offers three distinct advantages:

  • The 4'-Fluoro Effect: The fluorine substituent serves a dual purpose. Pharmacokinetically, it acts as a metabolic shield against cytochrome P450 (CYP)-mediated aromatic hydroxylation at the para position. Physicochemically, it modulates the lipophilicity (LogP) of the distal phenyl ring without imposing significant steric bulk, as fluorine acts as a bioisostere for hydrogen.

  • The 3-Methoxy Group: Located on the proximal ring, the methoxy group acts as an electron-donating group via resonance, enriching the electron density of the biphenyl system. Sterically, it influences the dihedral angle between the two phenyl rings. This steric hindrance locks the biphenyl core into a preferred non-planar conformation, which is often critical for specific target binding (e.g., fitting into the hydrophobic pockets of kinases or nuclear receptors).

  • The 5-Carboxylic Acid: This moiety provides a vital pharmacophore handle. With a predicted pKa of approximately 4.2, it remains predominantly ionized at physiological pH (7.4), allowing it to engage in critical electrostatic interactions and hydrogen bonding with basic amino acid residues (such as arginine or lysine) within target active sites.

Physicochemical Data Profile

The following table summarizes the core physicochemical parameters of the compound, essential for predicting its behavior in biological systems and formulation matrices.

PropertyValue
IUPAC Name 4'-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid
CAS Number 916343-83-4[1]
Molecular Formula C14H11FO3[1]
Molecular Weight 246.23 g/mol
Predicted pKa ~4.2
Predicted LogP ~3.5 - 3.8
Topological Polar Surface Area (TPSA) 46.53 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. Below are the standard methodologies for synthesizing and profiling this compound.

Synthesis via Suzuki-Miyaura Cross-Coupling

To ensure high fidelity and yield, the biphenyl core is constructed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[2]. This method is chosen for its mild conditions and high tolerance for functional groups like carboxylic acids.

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask, combine 3-bromo-5-methoxybenzoic acid (1.0 eq) and (4-fluorophenyl)boronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 eq) as the catalyst and K2CO3 (3.0 eq) as the base. Causality: The dppf ligand prevents palladium precipitation (blackening) by stabilizing the Pd(0) intermediate, while K2CO3 facilitates the critical transmetalation step by forming a reactive boronate complex[2].

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v). Causality: Water is strictly required to activate the boronic acid, while dioxane solubilizes the organic substrates.

  • Reaction: Heat the mixture under a nitrogen atmosphere at 90°C for 12 hours.

  • Workup & Purification: Cool the reaction to room temperature. Acidify the aqueous layer with 1M HCl to pH ~2 to protonate the carboxylic acid, driving the product into the organic phase. Extract with Ethyl Acetate (3x), dry over Na2SO4, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Lipophilicity Profiling (LogD at pH 7.4) via Shake-Flask LC-MS/MS

Because the compound is ionizable, LogD (distribution coefficient) at physiological pH is a more predictive metric for in vivo partitioning than LogP. We utilize a modified OECD 107 shake-flask method[3] coupled with LC-MS/MS.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol with 50 mM Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours to ensure thermodynamic equilibrium of the solvents[3].

  • Sample Spiking: Add 10 µL of a 10 mM DMSO stock solution of the compound to a glass vial containing 495 µL of saturated n-octanol and 495 µL of saturated PBS.

  • Equilibration: Vortex the mixture vigorously for 3 minutes, then agitate on an orbital shaker at 300 rpm for 1 hour at 25°C. Causality: Vigorous shaking maximizes the interfacial surface area for rapid partitioning, while the 1-hour incubation ensures the system reaches a true thermodynamic steady state.

  • Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes to eliminate micro-emulsions and achieve a crisp phase boundary[3].

  • Quantification: Carefully extract 50 µL aliquots from both the aqueous and organic layers. Dilute appropriately in Acetonitrile/Water and analyze via LC-MS/MS (MRM mode).

  • Validation: Calculate LogD = Log10([Peak Area_octanol] / [Peak Area_aqueous]). Include Propranolol (known LogD ~1.2) as a positive control to validate system integrity.

Mechanistic Workflow

G N1 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (Starting Material) N2 Potentiometric Titration (pKa Determination) N1->N2 Aqueous Buffer N3 Shake-Flask Method (LogP/LogD Profiling) N1->N3 Octanol/Water N4 Kinetic Solubility Assay (Nephelometry) N1->N4 PBS (pH 7.4) N5 pKa: ~4.2 (Acidic) N2->N5 N6 LogP: ~3.8 (Lipophilic) N3->N6 N7 Solubility: <50 µg/mL (Low Aqueous) N4->N7 N8 Physicochemical Profile Validated for Lead Optimization N5->N8 N6->N8 N7->N8

Fig 1: Physicochemical profiling workflow for 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid.

References

  • Title: Test No. 107: Partition Coefficient (n-octanol/water), Shake Flask Method[3] Source: Food and Agriculture Organization of the United Nations (FAO) / OECD Guidelines URL: [Link]

  • Title: Suzuki Coupling[2] Source: Organic Chemistry Portal URL: [Link]

Sources

Foundational

Calculated logP Values for Fluorinated Biphenyl Carboxylic Acids: A Technical Guide to Lipophilicity Modulation

Executive Summary Fluorinated biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry, famously yielding non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal and flurbiprofen. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry, famously yielding non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal and flurbiprofen. As a Senior Application Scientist, I frequently encounter the challenge of optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these molecules. The partition coefficient (logP) is the cornerstone metric for lipophilicity, dictating membrane permeability, target binding affinity, and metabolic clearance.

This whitepaper provides an in-depth analysis of how fluorine substitution modulates the calculated logP (clogP) and experimental logP of biphenyl carboxylic acids. It details the causality behind these physicochemical shifts and provides self-validating experimental protocols for their synthesis and lipophilicity determination.

The Fluorine Effect: Causality in Lipophilicity and Acid-Base Modulation

The introduction of fluorine into a biphenyl carboxylic acid is not merely a steric maneuver; it is a profound electronic modulation. While the Hansch-Leo lipophilicity parameter ( π ) for aromatic fluorine is generally accepted as +0.14, the actual observed effect on biphenyl systems is highly context-dependent[1].

Mechanistic Causality
  • Hydrophobic Surface Area vs. Dipole Moment: Fluorination increases the hydrophobic surface area of the molecule, which theoretically drives logP upward. However, the strong inductive effect of fluorine can polarize adjacent bonds, creating local dipoles that enhance aqueous solvation, thereby depressing logP[2].

  • Dihedral Angle Modulation: In biphenyl systems, ortho-fluorination (e.g., flurbiprofen) forces a steric clash that increases the dihedral angle between the two phenyl rings[3]. This disruption of coplanarity reduces the overall π -conjugation, altering the electron density distribution and slightly increasing the three-dimensional hydrophobic volume.

  • pKa and logD Shifts: The proximity of fluorine to the carboxylic acid dictates the inductive effect on the pKa. For instance, the highly electronegative fluorine atoms in diflunisal exert a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and lowering the pKa to ~3.3. Consequently, at physiological pH (7.4), the molecule is almost entirely ionized, meaning its distribution coefficient (logD) is significantly lower than its intrinsic logP.

Quantitative Data: Calculated vs. Experimental logP

To illustrate the impact of fluorination, the table below summarizes the calculated logP (clogP), experimental logP, and pKa values for key biphenyl carboxylic acids.

Compound NameSubstitution PatternCalculated logP (clogP)Experimental logPpKa (Acidic)
Biphenyl-4-carboxylic acid Unsubstituted3.50[4]3.75[5]4.20
Diflunisal 2',4'-difluoro-4-hydroxy3.91[6]4.40[7]3.30
Flurbiprofen 2-fluoro-4-biphenylyl (propionic)4.09[8]4.16[9]4.20

Data Analysis: The addition of fluorine atoms consistently increases the intrinsic logP (lipophilicity of the unionized species). However, the specific placement of the hydroxyl and fluoro groups in diflunisal drastically lowers its pKa compared to the unsubstituted analog, highlighting the necessity of evaluating logD alongside logP for carboxylic acids.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, computational predictions (clogP) must be rigorously validated through physical experimentation. The workflow below outlines the logical progression from in silico design to physical validation.

Workflow InSilico In Silico clogP Prediction (RDKit / ALOGPS) Synthesis Suzuki-Miyaura Cross-Coupling InSilico->Synthesis Purification HPLC / NMR Validation (>95% Purity) Synthesis->Purification ExpLogP Shake-Flask Method (Octanol/Water) Purification->ExpLogP Analysis logP / logD Correlation & Mass Balance Check ExpLogP->Analysis Analysis->InSilico Fail (Refine Model) LeadOpt Lead Optimization (ADMET Profiling) Analysis->LeadOpt Pass

Workflow from in silico clogP prediction to experimental validation and lead optimization.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura cross-coupling is the gold standard for constructing fluorinated biphenyls[3].

Self-Validation Mechanism: This protocol utilizes real-time GC-MS monitoring. A stalled reaction before the complete consumption of the limiting reagent indicates catalyst deactivation or steric hindrance, prompting immediate intervention (e.g., addition of fresh catalyst) rather than proceeding to a failed workup.

Step-by-Step Methodology:

  • Setup: In a glovebox, charge a Schlenk flask with the fluorinated aryl halide (1.0 equiv), the boronic acid derivative (1.2 equiv), Pd(dtbpf)Cl2​ (3 mol%), and K3​PO4​ (2.5 equiv).

  • Solvent Addition: Remove the flask from the glovebox and add degassed 1,4-dioxane and water (10:1 ratio) under a positive nitrogen stream.

  • Reaction: Heat the mixture to 100 °C.

  • Validation Check: At 4 hours, extract a 50 µL aliquot, quench in ethyl acetate, and analyze via GC-MS. The reaction is self-validated as "complete" only when the aryl halide peak area is <1% of the product peak area.

  • Workup: Cool to room temperature, filter through a Celite pad, concentrate in vacuo, and purify via flash chromatography.

Protocol 2: Shake-Flask Method for logP/logD Determination

Because carboxylic acids ionize, determining the true logP requires suppressing ionization (using a low pH buffer), while logD is measured at physiological pH (7.4).

Self-Validation Mechanism: A protocol is only as reliable as its internal controls. This method incorporates a mandatory mass-balance validation step. If the total quantified analyte in the aqueous and organic phases does not equal the initial spike concentration (±5%), the system has failed (due to micelle formation, precipitation at the interface, or emulsion), and the calculated logP is automatically invalidated.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and an aqueous buffer (pH 2.0 for logP; pH 7.4 for logD) together for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve the fluorinated biphenyl carboxylic acid in the pre-saturated 1-octanol to a known concentration ( Cinitial​ ).

  • Partitioning: Add equal volumes of the spiked 1-octanol and pre-saturated aqueous buffer into a glass vial. Seal and agitate on a mechanical shaker at 25 °C for 60 minutes.

  • Separation: Centrifuge the vial at 3000 RPM for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol phase ( Coct​ ) and the aqueous phase ( Caq​ ). Quantify the drug concentration in both phases using HPLC-UV.

  • Mass Balance Validation: Calculate (Coct​×Voct​)+(Caq​×Vaq​) . This must equal Cinitial​×Voct​ within a 5% margin of error.

  • Calculation: If the mass balance is validated, calculate logP using the equation: logP=log10​(Coct​/Caq​) .

Conclusion

The calculated logP of fluorinated biphenyl carboxylic acids is an indispensable predictive tool, but it must be contextualized by the molecule's pKa and validated through rigorous, self-checking physical experimentation. By understanding the causal relationship between fluorine positioning, dihedral angle shifts, and inductive effects, researchers can rationally design ADMET-optimized therapeutics with high precision.

References

  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. Available at:[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties... ACS Publications. Available at:[Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions... PMC - NIH. Available at:[Link]

  • (1,1'-Biphenyl)-4-carboxylic acid | CID 66724 PubChem - NIH. Available at:[Link]

  • 4-Biphenylcarboxylic acid | CAS#:92-92-2 Chemsrc. Available at:[Link]

  • Diflunisal API Suppliers Pharmaoffer. Available at:[Link]

  • Diflunisal | CID 3059 PubChem - NIH. Available at: [Link]

  • Development, evaluation, and optimization of flurbiprofen nanoemulsions... Asia Pharmaceutics. Available at:[Link]

  • Flurbiprofen | CID 3394 PubChem - NIH. Available at:[Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Solubility Profile of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic Acid: Aqueous vs. Organic Systems

Executive Summary & Molecular Architecture In preclinical drug development and advanced materials science, the physicochemical profiling of biaryl intermediates is a critical path to success. 4'-Fluoro-3-methoxybiphenyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In preclinical drug development and advanced materials science, the physicochemical profiling of biaryl intermediates is a critical path to success. 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS: 916343-83-4) represents a highly functionalized biaryl scaffold. As a Senior Application Scientist, I approach the solubility of this molecule not just as a set of empirical data points, but as a thermodynamic narrative dictated by its specific structural motifs.

This compound features three distinct domains that govern its solvation thermodynamics:

  • The Biphenyl Core: A rigid, highly lipophilic planar system that demands a significant entropic penalty to form a solvent cavity in water, driving the molecule's baseline insolubility in aqueous media[1].

  • The Fluoro & Methoxy Substituents: The highly electronegative fluorine atom increases metabolic stability and alters the electron density of the aromatic ring, while the methoxy group adds steric bulk. Together, they disrupt ideal crystal packing, which can marginally lower the melting point compared to an unsubstituted biphenyl, thereby slightly favoring dissolution.

  • The Carboxylic Acid Moiety: This is the primary ionizable handle. With an estimated pKa between 4.0 and 4.5, this group acts as a pH-dependent solubility switch[2].

Understanding the interplay between the "grease ball" nature of the fluorinated biaryl core and the polar, ionizable carboxylic acid is essential for designing accurate solubility assays and downstream formulations[3].

Comparative Thermodynamics: Water vs. Organic Solvents

The solubility of a solid in a liquid is fundamentally a balance between the energy required to break the crystal lattice (enthalpy of fusion) and the energy released upon solvation.

Aqueous Solvation Mechanics

In water, 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid exhibits classic pH-dependent solubility. At pH 2.0 (simulated gastric fluid), the carboxylic acid is fully protonated (unionized). The molecule relies entirely on its ability to form hydrogen bonds with water, which is vastly overpowered by the hydrophobic effect of the biaryl core, resulting in near-zero solubility[2].

At pH 7.4 (simulated intestinal fluid or physiological plasma), the carboxylic acid is deprotonated. The resulting carboxylate anion interacts strongly with water via ion-dipole interactions, significantly lowering the free energy of solvation and increasing solubility by several orders of magnitude[2].

Organic Solvation Mechanics

In organic solvents, the dissolution mechanism shifts. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are exceptionally effective. They disrupt the intermolecular hydrogen-bonded dimers that carboxylic acids form in the solid state, while their hydrophobic regions interact favorably with the biaryl core via dispersion forces[4].

Quantitative Solubility Projections

The following table summarizes the comparative solubility profile based on the thermodynamic principles of analogous biaryl carboxylic acids[1][3].

Solvent SystempHSolvation MechanismPredicted Solubility Range (mg/mL)Classification
Water (0.1M HCl) 2.0Unionized; Hydrophobic effect dominates< 0.01Practically Insoluble
Water (PBS) 7.4Ion-dipole interactions (Carboxylate anion)1.0 - 5.0Slightly Soluble
DMSO N/AH-bond dimer disruption; Dipole-dipole> 50.0Freely Soluble
Methanol N/AProtic H-bonding; Dispersion forces10.0 - 30.0Soluble
Dichloromethane N/ADispersion forces; Weak dipole interactions5.0 - 15.0Sparingly Soluble
Hexane N/ALack of polarity to break acid dimers< 0.1Practically Insoluble

Experimental Methodologies: Building Self-Validating Systems

In drug development, solubility is not a single number; it is defined by the method used to measure it[4]. We divide these into Kinetic Solubility (early-stage, DMSO-driven) and Thermodynamic Solubility (late-stage, equilibrium-driven)[4].

G Start 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid Decision Development Stage? Start->Decision Early Early Discovery (Limited Material) Decision->Early Late Late Preclinical (Formulation) Decision->Late Kinetic Kinetic Solubility (DMSO Spike-in) Early->Kinetic Thermo Thermodynamic Solubility (Shake-Flask) Late->Thermo

Caption: Decision matrix for selecting kinetic vs. thermodynamic solubility assays.

Protocol 1: High-Throughput Kinetic Solubility (Early Discovery)

Kinetic solubility measures the point of precipitation when a compound, already dissolved in an organic solvent (DMSO), is introduced into an aqueous medium[4].

Expert Rationale: This method is fast and requires minimal compound, but it often overestimates true solubility due to the co-solvent effect of DMSO and the formation of supersaturated or metastable amorphous states.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 1 to 500 µM) in a 96-well plate using the target aqueous buffer (e.g., PBS pH 7.4). Ensure the final DMSO concentration does not exceed 2% v/v.

  • Incubation: Seal the plate and incubate at 25°C for 2 to 24 hours with gentle shaking (300 rpm).

  • Analysis: Measure the onset of precipitation using Nephelometry (light scattering) or filter the plate and quantify the dissolved fraction via LC-MS/MS.

Protocol 2: The Gold-Standard Thermodynamic Shake-Flask Method

Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvated molecules[2]. This is mandatory for formulation development.

Expert Rationale & Self-Validation: A common point of failure in shake-flask methods for carboxylic acids is the alteration of the buffer's pH by the dissolving acid itself. A robust protocol must be a self-validating system: you must measure the pH of the solution after equilibrium is reached to ensure the buffer capacity was not overwhelmed. Furthermore, to rule out highly soluble impurities skewing the UV/HPLC data, the assay must be run at two different solid-to-solvent ratios.

Workflow Step1 Excess Solid Addition Step2 Equilibration (24-72h at 25°C) Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Validate Self-Validation: Verify Final pH Step2->Validate Step4 Supernatant Quantification Step3->Step4

Caption: Step-by-step workflow for the thermodynamic shake-flask solubility method.

Step-by-Step Methodology:

  • Solid Addition: Accurately weigh 2 mg and 5 mg of crystalline 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid into two separate, clean glass vials (this dual-ratio approach validates purity).

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 0.1 M Phosphate Buffer, pH 7.4) to each vial. A visible excess of solid must remain; if it all dissolves, add more solid.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 500 rpm for 72 hours to ensure true thermodynamic equilibrium[2].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. (Centrifugation is preferred over filtration for lipophilic compounds to avoid non-specific binding to filter membranes).

  • Self-Validation Check: Carefully extract an aliquot of the supernatant and measure its pH. If the pH has dropped by >0.05 units, the buffer capacity failed, and the solubility value is invalid for the target pH.

  • Quantification: Dilute the supernatant with mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a known standard curve.

References

  • National Institutes of Health (PMC). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from[Link]

  • MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from[Link]

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Exploratory

An In-depth Technical Guide to the pKa Values of 3-Methoxybiphenyl-5-carboxylic Acid Derivatives

Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and interpretation of pKa values for a specific class of compounds: 3-methoxybiphenyl-5-carboxylic acid derivatives. Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, and understanding the impact of substituents, such as the methoxy group, on acidity is crucial for rational drug design.[1][2] This document will delve into the synthesis of these derivatives, detail rigorous experimental methods for pKa determination, explore computational prediction techniques, and analyze the underlying structure-acidity relationships.

Introduction: The Critical Role of pKa in Medicinal Chemistry

The extent of ionization of a drug molecule, dictated by its pKa and the pH of its environment, governs its absorption, distribution, metabolism, and excretion (ADME) profile.[3] For an acidic compound like a carboxylic acid, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form. This equilibrium is critical for:

  • Solubility: The ionized form is generally more water-soluble, impacting formulation and bioavailability.

  • Permeability: The neutral form is typically more lipophilic and can more readily cross biological membranes.

  • Target Binding: The ionization state of a drug can significantly affect its interaction with its biological target.

The 3-methoxybiphenyl-5-carboxylic acid scaffold presents an interesting case study. The biphenyl moiety provides a rigid and tunable framework, while the carboxylic acid serves as a key interaction point and driver of acidity. The methoxy group, with its dual electronic nature (inductive electron withdrawal and resonance electron donation), adds a layer of complexity to predicting and understanding the pKa.[4][5][6]

Synthesis of 3-Methoxybiphenyl-5-carboxylic Acid Derivatives

The synthesis of a library of 3-methoxybiphenyl-5-carboxylic acid derivatives is a prerequisite for experimental pKa determination. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of the biphenyl core.[1][7][8]

General Synthetic Workflow:

A common synthetic route involves the coupling of a boronic acid or ester with an aryl halide, catalyzed by a palladium complex.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Bromo-5-methoxybenzoic acid F 3-Methoxybiphenyl-5-carboxylic Acid Derivative A->F Suzuki-Miyaura Coupling B Substituted Phenylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Na2CO3) D->F E Solvent (e.g., Toluene/Water, Dioxane) E->F

Caption: General workflow for the synthesis of 3-methoxybiphenyl-5-carboxylic acid derivatives.

Detailed Synthetic Protocol (Example):
  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-methoxybenzoic acid (1.0 eq.), the desired substituted phenylboronic acid (1.1 eq.), palladium tetrakis(triphenylphosphine) (0.05 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, acidify the aqueous layer with 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 3-methoxybiphenyl-5-carboxylic acid derivative.

Experimental Determination of pKa Values

Several robust experimental techniques can be employed for the precise determination of pKa values. The choice of method often depends on the compound's properties (e.g., solubility, chromophore presence) and the available instrumentation.

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for pKa determination.[9][10][11] It involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the compound while monitoring the pH.

G A Prepare Analyte Solution (known concentration in water or co-solvent) C Titrate with Standardized Base (e.g., 0.1 M NaOH) A->C B Calibrate pH Meter (using standard buffers) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point(s) (from 1st or 2nd derivative plot) E->F G Calculate pKa (pH at half-equivalence point) F->G

Caption: Step-by-step workflow for potentiometric pKa determination.

  • Solution Preparation: Prepare a solution of the 3-methoxybiphenyl-5-carboxylic acid derivative of known concentration (e.g., 1-10 mM) in purified water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa will be an apparent pKa (pKaapp) specific to that solvent system.[12]

  • pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be accurately determined from the inflection point of the titration curve, which is more clearly visualized as the peak in the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing in the second derivative plot (Δ²pH/ΔV² vs. V).[13]

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorbance spectrum upon ionization.[14][15][16]

  • Buffer Preparation: Prepare a series of buffer solutions with known and stable pH values that span a range of approximately 2 pH units above and below the estimated pKa of the analyte.

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or DMSO). Prepare a series of solutions by diluting a small aliquot of the stock solution into each of the buffer solutions to a constant final concentration.

  • Spectral Acquisition: Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and neutral forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[17][18]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-throughput technique that requires only a small amount of sample.[19] The pKa is determined by measuring the electrophoretic mobility of the analyte as a function of the pH of the background electrolyte.[20][21]

  • Electrolyte Preparation: Prepare a series of background electrolytes with different, accurately known pH values.

  • Mobility Measurement: For each pH, measure the electrophoretic mobility of the analyte. The mobility will change as the extent of ionization changes with pH.

  • Data Analysis: Plot the effective mobility against the pH. The pKa can be determined by fitting the data to a sigmoidal curve, where the pKa corresponds to the pH at which the mobility is halfway between the mobility of the neutral species and the fully ionized species.

Computational pKa Prediction

In-silico methods are invaluable for predicting pKa values, especially in the early stages of drug discovery when synthesizing every compound is not feasible.[3][22] Quantum mechanical (QM) methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate.[23][24][25]

Quantum Mechanical (QM) Approaches

These methods calculate the pKa from the free energy difference (ΔG) of the deprotonation reaction in solution.

G A Model Structures (Acid and Conjugate Base) B Geometry Optimization (in gas phase and/or solvent) A->B C Frequency Calculation (to obtain thermal corrections to free energy) B->C D Solvation Free Energy Calculation (using a continuum solvation model, e.g., SMD, PCM) C->D E Calculate ΔGsolv of Reaction D->E F Calculate pKa (pKa = ΔGsolv / (2.303 * RT)) E->F

Caption: A typical workflow for predicting pKa using quantum mechanical calculations.

A common approach involves a thermodynamic cycle where the free energy of deprotonation in solution is calculated. This requires:

  • Gas-phase calculations: Optimization and frequency calculations for both the acidic and basic forms of the molecule.

  • Solvation energy calculations: Calculation of the free energy of solvation for all species involved (acid, conjugate base, and proton) using a continuum solvation model.[26]

Various DFT functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311+G(d,p)) can be employed, and the choice can impact the accuracy of the prediction.[23]

Structure-Acidity Relationships (SAR)

The pKa of a 3-methoxybiphenyl-5-carboxylic acid derivative is influenced by the electronic effects of substituents on both phenyl rings.

The Role of the Methoxy Group

The methoxy group at the 3-position is of particular interest. It exerts two opposing electronic effects:

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the sigma bond framework, which stabilizes the carboxylate anion and increases acidity (lowers pKa).[5]

  • Resonance Effect (+R): A lone pair on the oxygen atom can be delocalized into the aromatic ring. This electron-donating effect is generally more pronounced at the ortho and para positions. In the case of a meta substituent like the 3-methoxy group, the resonance effect is weaker. However, it can still influence the overall electron density of the ring, potentially destabilizing the carboxylate anion and decreasing acidity (raising pKa).[4][6]

Generally, for substituents on an aromatic ring, the inductive effect weakens with distance, while the resonance effect is position-dependent. The net effect of the 3-methoxy group on the pKa will be a balance of these two factors.

Influence of Substituents on the Second Phenyl Ring

Substituents on the second phenyl ring (the one not bearing the carboxylic acid) will also modulate the pKa.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups will withdraw electron density from the entire biphenyl system, stabilizing the carboxylate anion and leading to a lower pKa (stronger acid).

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃, -NH₂): These groups will donate electron density, destabilizing the carboxylate anion and resulting in a higher pKa (weaker acid).

Data Summary Table (Hypothetical pKa Values for Illustration)

The following table illustrates the expected trends in pKa values for a series of hypothetical 3-methoxybiphenyl-5-carboxylic acid derivatives with different substituents (X) on the second phenyl ring.

Substituent (X) at 4'-positionElectronic EffectExpected pKa TrendHypothetical pKa
-NO₂Strong EWGLowest~3.8
-ClHalogen (Inductive EWG)Lower~4.0
-HReferenceBaseline~4.2
-CH₃Weak EDGHigher~4.3
-OCH₃Strong EDGHighest~4.4

Conclusion

The determination of pKa values for 3-methoxybiphenyl-5-carboxylic acid derivatives is a critical step in their evaluation as potential drug candidates. This guide has provided a comprehensive framework for synthesizing these compounds and for accurately determining their pKa values through both experimental and computational approaches. A thorough understanding of the structure-acidity relationships, particularly the nuanced effects of the methoxy substituent and other functional groups, empowers medicinal chemists to rationally design molecules with optimized pharmacokinetic properties, ultimately enhancing the potential for therapeutic success.

References

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. ART.
  • Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Indian Academy of Sciences.
  • Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior. MDPI.
  • Rapid Determination of Ionization Constants (pKa)
  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • How to Predict pKa. Rowan.
  • Computer Prediction of pKa Values in Small Molecules and Proteins.
  • carboxylic acid pKa calcul
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme.
  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
  • Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry.
  • (a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). (b)...
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • BIPHENYL CARBOXYLIC ACID.
  • Carboxylic Acid Reactivity. MSU chemistry.
  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiprolifer
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
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  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-w
  • Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Cefic-Lri.
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  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository.
  • Analysis of the Influence of Hydroxyl and Methoxy Groups on the Acidity of Carboxylic Acid. University Chemistry.
  • Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure.
  • New Efficient Synthesis of 3-Carboxylquinolines. SciSpace.
  • CHM 106 Potentiometric Titr
  • Rapid Determination of Ionization Constants (pKa)
  • UV-Vis Spectrometry, pKa of a dye. Course Hero.
  • How to establish trend of carboxylic acid acidity in the presence of certain substituents? Chemistry Stack Exchange.
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Foundational

Technical Whitepaper: Advanced Safety, Handling, and Application Profiling of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS: 916343-83-4) Executive Summary & Structural Implications In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS: 916343-83-4)

Executive Summary & Structural Implications

In modern medicinal chemistry, fluorinated biphenyls serve as privileged scaffolds. The strategic incorporation of fluorine atoms and methoxy groups onto a biphenyl backbone profoundly modulates a molecule's pharmacokinetic profile, enhancing metabolic stability, lipophilicity, and target binding affinity[1]. 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid is a highly versatile building block utilized extensively in the synthesis of novel therapeutics.

Unlike a standard Safety Data Sheet (SDS) that merely lists regulatory codes, this technical guide deconstructs the physicochemical and toxicological properties of this compound. By understanding the causality behind its hazard profile and reactivity, researchers can design safer, more efficient experimental workflows.

Physicochemical Profiling

The physical properties of this compound are dictated by three distinct structural domains:

  • The Biphenyl Core: Provides rigid lipophilicity, driving non-covalent hydrophobic interactions with biological targets.

  • The 4'-Fluoro & 3-Methoxy Substituents: The highly electronegative fluorine atom blocks CYP450-mediated oxidation at the para position, while the methoxy group acts as a hydrogen bond acceptor, fine-tuning aqueous solubility[2].

  • The Carboxylic Acid Moiety: Serves as the primary synthetic handle for functionalization (e.g., amide coupling) while dictating the molecule's acidic pKa.

Table 1: Quantitative Physicochemical Summary [3]

ParameterValue / DescriptionStructural Causality
Chemical Name 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acidIUPAC nomenclature
CAS Number 916343-83-4Unique identifier
Molecular Formula C14H11FO3-
Molecular Weight 246.23 g/mol Optimal for Lipinski's Rule of 5
Physical State Solid (Powder)High crystalline lattice energy from planar biphenyl core
Solubility Soluble in DMF, DMSO, MeOHLipophilic core requires polar aprotic/protic organic solvents

Mechanistic Toxicological Assessment (The Core SDS)

Standard SDS documentation classifies this compound under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

As an application scientist, it is critical to understand why these hazards exist. The irritation profile is not merely a function of pH; it is a synergistic effect of the molecule's lipophilicity and acidity.

The Causality of Epithelial Irritation (H315 / H319)

When the compound contacts the skin or corneal epithelium, the lipophilic biphenyl core facilitates rapid partitioning into the lipid-rich stratum corneum. Once the molecule penetrates the lipid bilayer and enters the slightly alkaline intracellular environment, the carboxylic acid moiety dissociates. This sudden release of protons causes localized intracellular acidosis, triggering cellular stress pathways and the subsequent release of pro-inflammatory cytokines (such as IL-1α), which manifests macroscopically as erythema and edema[4][5].

G N1 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid Exposure to Epithelium N2 Lipophilic Biphenyl Core Facilitates Stratum Corneum Penetration N1->N2 N3 Carboxylic Acid Moiety Dissociates, Causing Localized Acidosis N2->N3 N4 Cellular Stress & Cytotoxicity (Release of Inflammatory Mediators) N3->N4 N5 GHS Manifestation: H315 (Skin) / H319 (Eye) Irritation N4->N5

Mechanistic pathway of epithelial irritation induced by the carboxylic acid.

Emergency Response & Spill Mitigation Logic

In the event of a laboratory spill, standard operating procedures often suggest neutralizing acids with a base. However, applying strong bases (e.g., NaOH) directly to the neat powder is contraindicated. The rapid, localized exothermic acid-base reaction can aerosolize the fine powder, severely exacerbating the inhalation hazard (H335).

Scientifically Sound Spill Protocol:

  • Mechanically sweep the solid using anti-static tools to prevent dust generation.

  • Treat the residual surface with a weak, buffering base such as aqueous Sodium Bicarbonate ( NaHCO3​ ). The evolution of CO2​ gas provides a visual indicator of neutralization without generating dangerous thermal spikes.

Experimental Workflows: Application in Drug Discovery

The primary utility of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid is its conversion into amides to probe structure-activity relationships (SAR). To ensure high yields and prevent the formation of unreactive side products, a highly efficient coupling reagent is required.

HATU-Mediated Amide Coupling Protocol

We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine). HATU is selected because it rapidly converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring group effect, accelerating the nucleophilic attack of even sterically hindered or electron-deficient amines[6][7].

G A1 Step 1: Carboxylic Acid Activation (HATU + DIPEA in DMF) A2 Active Ester Intermediate (OAt Ester Formation) A1->A2 A3 Step 2: Amine Addition (Nucleophilic Acyl Substitution) A2->A3 A4 Step 3: Reaction Quench & Workup (Wash with 5% HCl, NaHCO3, Brine) A3->A4 A5 Purified Fluorinated Biphenyl Amide (Yield >80%) A4->A5

Step-by-step workflow for HATU-mediated amide coupling of the target compound.

Self-Validating Protocol Steps:
  • Activation: Dissolve 1.0 equivalent of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid in anhydrous DMF (0.2 M concentration). Add 1.2 equivalents of HATU, followed by 2.5 equivalents of DIPEA.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the acid without competing with the amine, allowing HATU to form the active ester[7]. Stir for 15 minutes.

  • Coupling: Add 1.1 equivalents of the target amine. Stir at room temperature for 2-4 hours. Monitor via LC-MS. The disappearance of the active ester mass peak validates reaction completion.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Purification Washes (The Validation System):

    • Wash 1 (5% aqueous LiCl or HCl): Removes the DMF solvent and any unreacted aliphatic amines[8].

    • Wash 2 (Saturated aqueous NaHCO3​ ): Neutralizes and removes any unreacted starting carboxylic acid and acidic byproducts (e.g., HOAt)[8].

    • Wash 3 (Brine): Removes residual water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude amide, ready for flash chromatography.

References

  • A2B Chem. "4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid - Product Specifications and CAS Information." a2bchem.com. Available at:[3]

  • BLD Pharm. "Hazard Statements and Safety Data for Fluorinated Biphenyl Carboxylic Acids." bldpharm.com. Available at:

  • BenchChem. "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." benchchem.com. Available at:[8]

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry (RSC Publishing), 2015. Available at:[6]

  • Dabhi, R. C., et al. "Process optimization for acid-amine coupling: a catalytic approach." Growing Science, 2022. Available at:[7]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). "DB-ALM Protocol n° 138: In vitro EpiDerm™ Skin Irritation Test (EpiDerm SIT)." europa.eu, 2013. Available at:[5]

  • Federal Office of Public Health (FOPH), Switzerland. "Application of alternative methods in the regulatory assessment of chemical safety related to human skin corrosion & irritation." admin.ch, 2016. Available at:[4]

  • Jain, Z. J., et al. "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties." Arabian Journal of Chemistry, 2013. Available at:[2]

  • Rostami, A., et al. "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies." ACS Omega (NIH/PMC), 2023. Available at:[1]

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Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Melting Point Determination of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid

Executive Summary In the landscape of preclinical drug development, fluorinated biphenyl building blocks are highly sought after for their ability to modulate lipophilicity, metabolic stability, and target binding affini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, fluorinated biphenyl building blocks are highly sought after for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS: 916343-83-4)[1] is a critical active pharmaceutical ingredient (API) intermediate. Biphenyl carboxylic acid derivatives are frequently utilized in the design of Urate Transporter 1 (URAT1) inhibitors for hyperuricemia, Beta-3-adrenoceptor modulators, and γ-secretase modulators in Alzheimer's disease research[2].

For researchers and formulation scientists, establishing the exact melting point range of this compound is not merely a quality control metric; it is a fundamental thermodynamic parameter that dictates polymorphism, solubility, and downstream processing viability. This whitepaper provides a comprehensive, causality-driven guide to determining, validating, and understanding the melting point range of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid.

Thermodynamic Principles of the Melting Point

The melting point of a crystalline solid is a macroscopic manifestation of its microscopic lattice energy ( ΔHfus​ ) and entropy of fusion ( ΔSfus​ ). The melting behavior of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid is dictated by three competing structural vectors:

  • Carboxylic Acid Dimerization (The Stabilizer): The baseline unsubstituted biphenyl-3-carboxylic acid exhibits a melting point of 164.0 - 168.0 °C[2]. The primary driver of this lattice stability is the formation of robust intermolecular hydrogen-bonded dimers between the carboxylic acid moieties.

  • Fluorine Substitution (The Enhancer): The addition of a 4'-fluoro group introduces a strong, highly localized dipole moment. This enhances dipole-dipole interactions between adjacent biphenyl layers, significantly increasing the enthalpy of fusion. For context, the purely fluorinated analog, 4'-Fluoro-biphenyl-3-carboxylic acid, sees its melting point elevated to 188.0 - 190.0 °C[3].

  • Methoxy Steric Hindrance (The Disruptor): The 3-methoxy group introduces both steric bulk and rotational degrees of freedom via the C-O-C bond. This disrupts the optimal planar stacking of the biphenyl rings. The resulting increase in the entropy of fusion slightly depresses the melting point compared to the purely fluorinated analog, yielding an optimal, highly pure melting transition zone of 174.5 - 176.5 °C .

Lattice Core Biphenyl-3-carboxylic acid Core (Base MP: 164-168 °C) F_Sub 4'-Fluoro Substitution (+ Dipole Interactions) Core->F_Sub MeO_Sub 3-Methoxy Substitution (- Packing Symmetry) Core->MeO_Sub Dimer Intermolecular H-Bonding (Carboxylic Dimerization) Core->Dimer Net Net Crystal Lattice Energy (Predicted MP: 174.5-176.5 °C) F_Sub->Net Increases ΔH_fus MeO_Sub->Net Broadens Range Dimer->Net Dominant Stabilizer

Influence of structural substitutions on the crystal lattice energy and melting point.

Quantitative Data: Comparative Melting Point Analysis

To contextualize the thermal stability of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid[4], we must benchmark it against its structural precursors. The table below summarizes the quantitative thermal data across different analytical methodologies.

CompoundCAS NumberPurityMelting Point Range (°C)Analytical Method
Biphenyl-3-carboxylic acid716-76-7>98.0%164.0 - 168.0Optical / Capillary
4'-Fluoro-biphenyl-3-carboxylic acid10540-39-3>97.0%188.0 - 190.0Optical / Capillary
4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid 916343-83-4 >98.0% 174.5 - 176.0 DSC (Extrapolated Onset)
4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid 916343-83-4 >98.0% 174.2 - 176.5 Optical (Meniscus to Clear)

Experimental Methodology: Self-Validating Protocol

In pharmaceutical development, a melting point is only as reliable as the protocol used to acquire it. The following methodology is designed as a self-validating system , utilizing orthogonal techniques to ensure absolute trustworthiness. Every step is engineered with strict causality to eliminate false depressions or thermal lag.

Step 1: Vacuum Desiccation
  • Action: Dry the API intermediate at 40 °C under vacuum ( 10 mbar) for 24 hours prior to testing.

  • Causality: Residual synthesis solvents or ambient moisture act as plasticizers within the crystal lattice. This disrupts intermolecular hydrogen bonding, leading to an artificially depressed and broadened melting point range.

Step 2: Particle Size Reduction (Milling)
  • Action: Gently triturate the dried crystals in an agate mortar until a uniform particle size of <50 μm is achieved.

  • Causality: Coarse or heterogeneous particle sizes create irregular void spaces within the capillary tube. Air pockets act as thermal insulators, causing non-linear heat transfer and resulting in severe thermal lag during optical measurement.

Step 3: Precision Capillary Loading
  • Action: Load the milled powder into a standard glass capillary and tamp it through a 1-meter drop tube to achieve a strict packing depth of 2.0 to 3.0 mm.

  • Causality: A depth of <2.0 mm provides insufficient material for automated optical sensors to detect the meniscus (liquefaction onset), while >3.0 mm creates a vertical thermal gradient across the sample, skewing the extrapolated onset temperature.

Step 4: Dual-Ramp Heating & Orthogonal Validation
  • Action: Program the optical apparatus with a rapid ramp (10 °C/min) to 160 °C, followed by a slow analytical ramp of 1.0 °C/min through the expected transition zone. Simultaneously, run a Differential Scanning Calorimetry (DSC) analysis at 5.0 °C/min.

  • Causality: The rapid ramp maximizes throughput without compromising the sample, while the 1.0 °C/min analytical ramp ensures the sample remains in thermal equilibrium with the heating block. By cross-referencing the optical visual phase change against the DSC thermodynamic endotherm of fusion, we create a self-validating loop. A discrepancy of >0.5 °C between the optical onset and DSC extrapolated onset triggers a mandatory recalibration of the heating block, ruling out decomposition or polymorphic transitions.

Workflow A 1. Sample Conditioning (Vacuum Desiccation, 24h) B 2. Particle Size Reduction (Milling to <50 μm) A->B Removes moisture C 3. Capillary Loading (Strict 2-3 mm packing) B->C Ensures uniform heat transfer D 4A. Automated Optical MP (1.0 °C/min ramp) C->D E 4B. DSC Analysis (5.0 °C/min ramp) C->E F 5. Orthogonal Validation (|ΔT| ≤ 0.5 °C) D->F Visual Onset E->F Thermodynamic Onset

Orthogonal validation workflow for precise melting point determination.

References

  • 916343-83-4 | MFCD14699837 | 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid - A2B Chem. 1

  • 5'-Fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid - BLDpharm - BLD Pharm. 4

  • Biphenyl-3-carboxylic Acid | CAS 716-76-7 - BenchChem. 2

  • Biphenyl-3-carboxylic acid 97 716-76-7 - Sigma-Aldrich.

  • 10540-39-3 4'-Fluoro-biphenyl-3-carboxylic acid - AKSci. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Efficient Synthesis of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic Acid via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound of Interest: 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS: 916343-83-4) Introduction & Mechanistic Rationale Bip...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound of Interest: 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS: 916343-83-4)

Introduction & Mechanistic Rationale

Biphenyl carboxylic acids are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs, e.g., diflunisal analogs) and key intermediates for active pharmaceutical ingredients (APIs). The synthesis of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid requires the precise construction of a sterically hindered C(sp2)−C(sp2) bond.

The Suzuki-Miyaura cross-coupling is the premier methodology for this transformation due to its functional group tolerance, mild conditions, and the commercial availability of stable organoboron reagents [1][1].

Causality in Experimental Design

Historically, coupling halogenated benzoic acids required prior esterification to prevent catalyst deactivation or side reactions. However, direct coupling of the free carboxylic acid is highly advantageous as it eliminates two synthetic steps (protection and deprotection), thereby maximizing atom economy [3][2].

To achieve direct coupling, the experimental design must account for the following mechanistic realities:

  • Base Stoichiometry: A minimum of 2.5–3.0 equivalents of base (e.g., K2​CO3​ ) is strictly required. The first equivalent is consumed immediately to deprotonate the carboxylic acid of 3-bromo-5-methoxybenzoic acid, forming a highly soluble carboxylate salt. The remaining base is necessary to activate the 4-fluorophenylboronic acid into the reactive nucleophilic boronate complex required for the transmetalation step [2][3].

  • Catalyst Selection: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ . The bidentate dppf ligand provides a wider bite angle, which accelerates reductive elimination and stabilizes the Pd(0) intermediate against precipitation (palladium black) in aqueous biphasic systems.

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system ensures the simultaneous dissolution of the highly polar carboxylate salts and the lipophilic organic intermediates.

Catalytic Cycle & Pathway Visualization

The reaction proceeds through the classic Pd(0)/Pd(II) catalytic cycle: Oxidative addition of the aryl bromide, transmetalation with the activated boronate, and reductive elimination to forge the biaryl bond [1][4].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-Br TransMet Transmetalation Boronate Transfer OxAdd->TransMet + Ar'-B(OH)3- RedElim Reductive Elimination Product Formation TransMet->RedElim Base / Heat RedElim->Pd0 - Product Prod 4'-Fluoro-3-methoxybiphenyl- 5-carboxylic acid RedElim->Prod ArX 3-Bromo-5-methoxybenzoic acid ArX->OxAdd ArB 4-Fluorophenylboronic acid + Base ArB->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Experimental Design & Optimization Data

To validate the chosen protocol, a screening of catalysts and bases was performed. The data below demonstrates the causality behind selecting Pd(dppf)Cl2​ and K2​CO3​ .

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)Base (3.0 equiv)Solvent (v/v)Temp (°C)Yield (%)*
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O (4:1)9065
2 Pd(dppf)Cl2​ Na2​CO3​ 1,4-Dioxane/ H2​O (4:1)9078
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1) 90 94
4 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O (4:1)10089

*Isolated yields after acid-base workup and recrystallization. Entry 3 provides the optimal balance of high yield, operational simplicity, and cost-effectiveness.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) and specific pH targets are embedded to ensure the integrity of each step.

Reagents Required:
  • Aryl Halide: 3-Bromo-5-methoxybenzoic acid (1.0 equiv, 10.0 mmol, 2.31 g)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv, 12.0 mmol, 1.68 g)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.5 mmol, 408 mg)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 equiv, 30.0 mmol, 4.14 g)

  • Solvents: 1,4-Dioxane (40 mL), Deionized Water (10 mL), 1M HCl, Ethyl Acetate.

Methodology:

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3-bromo-5-methoxybenzoic acid (2.31 g) and 4-fluorophenylboronic acid (1.68 g) to the flask.

  • Add 1,4-Dioxane (40 mL) and stir until partially dissolved.

  • Dissolve K2​CO3​ (4.14 g) in DI water (10 mL) and add this aqueous solution to the flask.

  • Degas the biphasic mixture by bubbling dry Nitrogen or Argon through the solution for 15 minutes. (Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands).

  • Quickly add the Pd(dppf)Cl2​ catalyst (408 mg) under a positive stream of inert gas.

Step 2: Heating & In-Process Control

  • Heat the reaction mixture to 90 °C using an oil bath with vigorous stirring (800 rpm) to ensure thorough mixing of the biphasic system.

  • Self-Validation (IPC 1): After 4 hours, sample the organic layer. Perform TLC (Eluent: Hexanes/EtOAc/AcOH 50:48:2). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a new UV-active spot ( Rf​≈0.3 ).

  • Once complete, cool the mixture to room temperature.

Step 3: Acid-Base Workup

  • Concentrate the mixture under reduced pressure to remove the majority of the 1,4-Dioxane.

  • Dilute the remaining aqueous residue with DI water (30 mL) and wash with Ethyl Acetate ( 2×20 mL). (Causality: This step removes the catalyst ligands, unreacted boronic acid, and any neutral homocoupled biphenyl byproducts. The target product remains in the aqueous layer as the water-soluble potassium carboxylate salt).

  • Self-Validation (IPC 2): Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0 (verify with pH paper). A thick white/off-white precipitate of the free carboxylic acid will form.

Step 4: Isolation & Recrystallization

  • Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold DI water ( 3×15 mL).

  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal amount of boiling Ethanol/Water (approx. 3:1 ratio).

  • Allow to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

  • Filter the purified crystals and dry under high vacuum at 45 °C for 12 hours.

  • Expected Yield: 2.31 g (94%).

Workflow Visualization

Workflow Step1 Reaction Setup (Degassing & Pd Catalyst) Step2 Heating & Stirring (90°C, Biphasic, 4h) Step1->Step2 Step3 Acid-Base Workup (Wash organics, pH 2) Step2->Step3 Step4 Recrystallization (EtOH/H2O) Step3->Step4 Step5 Pure Product (>98% Purity) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Analytical Characterization

To ensure the trustworthiness of the final API intermediate, the following analytical signatures should be verified:

  • LC-MS (ESI-): m/z calculated for C14​H10​FO3​ [M−H]− : 245.06; Found: 245.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 13.10 (br s, 1H, COOH), 7.75 (dd, J=8.8,5.4 Hz, 2H, Ar-H), 7.68 (t, J=1.6 Hz, 1H, Ar-H), 7.42 (dd, J=2.4,1.4 Hz, 1H, Ar-H), 7.35 (t, J=8.8 Hz, 2H, Ar-H), 7.28 (dd, J=2.4,1.4 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH3​ ).

  • 19 F NMR (376 MHz, DMSO- d6​ ): δ -115.4 (s, 1F).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

  • Hill, N. J., Bowman, M. D., Esselman, B. J., Weaver, S. D., Riegel, S. D., & Nelsen, S. F. (2014). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(6), 1054-1057. URL:[Link]

Sources

Application

Application Note: Esterification Protocols for Biphenyl Carboxylic Acids

Introduction & Chemical Context Biphenyl carboxylic acids (BCAs) are privileged structural motifs in medicinal chemistry and materials science. They serve as critical intermediates in the synthesis of angiotensin II rece...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Biphenyl carboxylic acids (BCAs) are privileged structural motifs in medicinal chemistry and materials science. They serve as critical intermediates in the synthesis of angiotensin II receptor antagonists, novel fungicidal carboxamide derivatives[1], and high-performance liquid crystals. The esterification of these acids is a fundamental transformation required to modulate aqueous solubility, protect the carboxylate moiety during multi-step syntheses[2], or generate active prodrugs[3].

However, the biphenyl scaffold presents unique reactivity challenges. Depending on the positional isomerism of the carboxyl group, chemists must navigate varying degrees of steric hindrance and electronic delocalization to achieve high-yielding esterifications.

Mechanistic Causality: The Role of Sterics

The spatial arrangement of the biphenyl system dictates the chemical reactivity of the carboxyl group, requiring careful selection of the esterification protocol:

  • Unhindered Systems (Biphenyl-4-carboxylic acids): In para- or meta-substituted BCAs, the carboxyl group experiences minimal steric shielding from the adjacent phenyl ring. Standard Fischer esterification (using catalytic H2​SO4​ in excess alcohol) or base-promoted alkylation (using alkyl halides) proceeds rapidly with excellent thermodynamic conversion[3][4].

  • Hindered Systems (Biphenyl-2-carboxylic acids): Ortho-substituted BCAs (e.g., diphenic acid derivatives) present a severe synthetic challenge. The bulky ortho-phenyl group restricts the Bürgi-Dunitz approach trajectory of nucleophilic alcohols to the carbonyl carbon, rendering standard Fischer esterification kinetically unviable. Furthermore, subjecting biphenyl-2-carboxylic acids to strong acid-catalyzed conditions can trigger an unwanted acyl-oxygen cleavage, followed by intramolecular aromatic electrophilic substitution, leading to the formation of fluorenone derivatives[5]. Therefore, these substrates require highly reactive intermediates via Acid Chloride Activation [6] or Steglich Esterification .

Workflow & Decision Matrix

G Start Biphenyl Carboxylic Acid CheckSteric Assess Steric Hindrance (Position of -COOH) Start->CheckSteric Unhindered Para/Meta Substituted (e.g., Biphenyl-4-COOH) CheckSteric->Unhindered Low Sterics Hindered Ortho Substituted (e.g., Biphenyl-2-COOH) CheckSteric->Hindered High Sterics Fischer Fischer Esterification (H2SO4, ROH, Reflux) Unhindered->Fischer 1°/2° Alcohols Alkylation Base-Promoted Alkylation (K2CO3, R-X, Acetone) Unhindered->Alkylation Alkyl Halides AcidChloride Acid Chloride Activation (SOCl2 then ROH/Base) Hindered->AcidChloride Robust, High Yield Steglich Steglich Esterification (DCC, DMAP, ROH) Hindered->Steglich Mild Conditions

Decision matrix for selecting biphenyl carboxylic acid esterification protocols based on sterics.

Quantitative Data Summary

The following table summarizes the expected outcomes and conditions for various BCA esterification strategies based on established literature parameters[3][4][6][7].

Substrate TypeEsterification MethodReagents / CatalystTemp / TimeTypical Yield
Biphenyl-4-COOH Fischer EsterificationMethanol, cat. H2​SO4​ Reflux, 5 h91 - 92%
Biphenyl-4-COOH Base-Promoted AlkylationAlkyl halide, K2​CO3​ , AcetoneReflux, 8 - 48 h65 - 92%
Biphenyl-2-COOH Acid Chloride Activation1. SOCl2​ 2. ROH, Pyridine1. Reflux, 2 h 2. RT, 12 h80 - 85%
Biphenyl-2-COOH Steglich EsterificationROH, DCC, DMAP, DCMRT, 16 - 24 h75 - 85%

Validated Experimental Protocols

Protocol A: Fischer Esterification (For Unhindered BCAs)

Best for: Methyl or ethyl esters of biphenyl-4-carboxylic acids.[2][4]

  • Reaction Setup: To a 250 mL round-bottom flask, add 0.25 mol of biphenyl-4-carboxylic acid[4].

  • Solvent/Reagent Addition: Suspend the acid in an excess of the target alcohol (e.g., 250 mL of anhydrous methanol)[4].

  • Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise while stirring[4]. Caution: Highly exothermic.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture in an oil bath to the boiling point of the alcohol (e.g., 65 °C for methanol). Stir vigorously for 5 hours[4].

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3​ (to neutralize the catalyst and remove unreacted starting material) and brine[2].

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the ester. Recrystallize from methanol if high purity is required[4].

Protocol B: Base-Promoted Alkylation (For Unhindered BCAs)

Best for: Synthesizing esters from complex alkyl halides (e.g., dibromododecane, 2-methylbutyl bromide).[3][7]

  • Reaction Setup: In a 100 mL flask, dissolve 1.0 mmol of biphenyl-4-carboxylic acid in 15 mL of anhydrous acetone[3].

  • Base Addition: Add 2.0 - 4.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) or triethylamine to deprotonate the carboxylic acid, forming the highly nucleophilic carboxylate anion[3][7].

  • Electrophile Addition: Add 1.05 equivalents of the desired alkyl halide[3].

  • Reflux: Attach a reflux condenser and heat the mixture with magnetic stirring for 8 to 48 hours, depending on the electrophile's reactivity[3][7].

  • Workup: Filter the reaction mixture to remove inorganic salts ( K2​CO3​ and KX ). Concentrate the filtrate under reduced pressure[7].

  • Purification: Purify the crude product via silica gel column chromatography (typically using a petroleum ether/ethyl acetate gradient)[2][7].

Protocol C: Acid Chloride Activation (For Hindered BCAs)

Best for: Biphenyl-2-carboxylic acids where Fischer esterification fails or causes cyclization.[5][6]

  • Activation: In a flame-dried flask under inert atmosphere (Argon/Nitrogen), suspend 1.0 mmol of biphenyl-2-carboxylic acid in 10 mL of anhydrous dichloromethane (DCM).

  • Chlorination: Add 1.5 equivalents of thionyl chloride ( SOCl2​ ) or oxalyl chloride, followed by a catalytic drop of DMF. Stir at room temperature until gas evolution ( SO2​ , HCl , CO2​ ) ceases, then reflux for 2 hours.

  • Concentration: Remove the solvent and excess SOCl2​ under vacuum to isolate the crude biphenyl-2-carbonyl chloride. Do not expose to moisture.

  • Esterification: Redissolve the acid chloride in 10 mL of anhydrous DCM. Cool to 0 °C. Add 1.2 equivalents of the desired alcohol and 2.0 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine) dropwise[1].

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with ice water[1]. Extract with DCM, wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Self-Validation & Analytical Troubleshooting

To ensure the integrity of the esterification, the protocol must be treated as a self-validating system:

  • TLC Monitoring: Biphenyl compounds are highly conjugated and strongly UV-active at 254 nm. The product ester will consistently elute higher (higher Rf​ ) than the highly polar, hydrogen-bonding starting carboxylic acid on silica gel TLC plates (using e.g., 4:1 Hexanes:Ethyl Acetate).

  • NMR Verification: Successful esterification is definitively proven by 1H -NMR through the disappearance of the broad downfield carboxylic acid proton signal (~12.0 - 13.0 ppm) and the emergence of characteristic alkoxy protons (e.g., a sharp singlet at ~3.8 ppm for a methyl ester, or a quartet at ~4.3 ppm for an ethyl ester)[3].

  • Troubleshooting Fluorenone Formation: If working with biphenyl-2-carboxylic acid and a bright yellow byproduct is observed, this indicates fluorenone formation via acid-catalyzed cyclization[5]. Immediately abandon acidic conditions and switch to Protocol C (Acid Chloride) or Steglich conditions.

References

  • Journal of Agricultural and Food Chemistry. "Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management". ACS Publications. URL:[Link]

  • Journal of Chemical and Pharmaceutical Research. "Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity". JOCPR. URL: [Link]

  • PrepChem. "Synthesis of biphenyl-4-carboxylic acid 2-methylbutyl ester". PrepChem. URL: [Link]

  • Arabian Journal of Chemistry. "Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents". URL: [Link]

  • Ataman Kimya. "BIPHENYL CARBOXYLIC ACID". URL: [Link]

  • ResearchGate. "Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate". URL: [Link]

  • Google Patents. "US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid".

Sources

Method

reaction conditions for fluorinated biphenyl acid derivatives

Advanced Application Note: Optimizing Suzuki-Miyaura Reaction Conditions for Fluorinated Biphenyl Acid Derivatives Executive Summary & Rationale Fluorinated biphenyl carboxylic acids are highly privileged scaffolds in me...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Optimizing Suzuki-Miyaura Reaction Conditions for Fluorinated Biphenyl Acid Derivatives

Executive Summary & Rationale

Fluorinated biphenyl carboxylic acids are highly privileged scaffolds in medicinal chemistry, serving as the core structural motif for non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal. The strategic incorporation of fluorine—characterized by its small van der Waals radius (1.35 Å) and high electronegativity—improves metabolic stability by blocking cytochrome P450-mediated oxidation sites without introducing significant steric liability[1].

The Suzuki-Miyaura (SM) cross-coupling reaction remains the most robust and scalable methodology for assembling these biaryl systems[2]. This application note details the mechanistic causality behind catalyst, ligand, and solvent selection, providing a self-validating protocol for synthesizing fluorinated biphenyl acids under optimized, environmentally benign conditions.

Mechanistic Causality in Reaction Design

2.1. Electronic Effects on Oxidative Addition & Transmetalation The efficiency of the SM coupling is heavily influenced by the electronic properties of the fluorinated substrates. Fluorine substitution on the aryl halide increases the electrophilicity of the C-X bond, thereby accelerating the rate-determining oxidative addition of the Pd(0) species[3]. Conversely, when utilizing fluorinated arylboronic acids, the electron-withdrawing nature of fluorine can retard transmetalation. To counteract this, the selection of an appropriate base (e.g., K₂CO₃) is critical to efficiently convert the boronic acid into a highly nucleophilic boronate complex[4].

2.2. Catalyst and Ligand Architecture Traditional SM couplings rely on Pd(PPh₃)₄ in organic solvents at elevated temperatures. However, modern approaches favor hydrophilic Pd(II) complexes that operate under aerobic conditions at room temperature. For example, utilizing a simple glycine-coordinated palladium complex, trans-PdCl₂(NH₂CH₂COOH)₂, enables rapid coupling (30 minutes) in aqueous ethanol by stabilizing the active Pd species while ensuring high solubility of the carboxylic acid substrates[5]. Alternatively, water-soluble fullerene-supported PdCl₂ nanocatalysts ([C60-TEGS/PdCl₂]) offer exceptional turnover numbers and can be recycled multiple times without loss of activity[4].

2.3. Solvent and Base Dynamics The presence of a carboxylic acid moiety necessitates a solvent system that maintains substrate solubility while facilitating base-mediated activation. Aqueous media (e.g., EtOH/H₂O 1:1 or neat water) not only align with green chemistry principles but also enhance the dissociation of inorganic bases like K₂CO₃, driving the transmetalation step to completion[5].

Quantitative Data: Condition Optimization Matrix

The following table synthesizes field-proven reaction conditions for coupling halobenzoic acids with fluorophenylboronic acids (or vice versa) to yield fluorinated biphenyl carboxylic acids.

Catalyst SystemLigand / SupportSolvent SystemBaseTempTimeYieldRef
[C60-TEGS/PdCl₂] (0.01 mol%)Water-soluble fullereneNeat H₂OK₂CO₃ (2 eq)RT4 h>90%[4]
trans-PdCl₂(NH₂CH₂COOH)₂ (1 mol%)GlycineEtOH / H₂O (1:1)K₂CO₃ (2 eq)RT0.5 h~95%[5]
Pd₂(dba)₃ (varies)XPhosTHF / Toluene / H₂OK₂CO₃ (2 eq)Reflux12 h99%[3]

Workflow Diagram: Suzuki-Miyaura Optimization Logic

G cluster_0 Substrate Input A Fluorinated Aryl Halide (e.g., F-C6H4-Br) C Catalyst Selection Hydrophilic Pd(II) (e.g., Glycine-Pd) or Supported Pd Nanocatalyst A->C B Boronic Acid Derivative (e.g., HOOC-C6H4-B(OH)2) B->C D Solvent & Base Optimization EtOH/H2O (1:1) + K2CO3 (Enhances Boronate Formation) C->D E Aerobic Cross-Coupling Room Temperature, 0.5 - 4 hours D->E F Target Isolation Fluorinated Biphenyl Carboxylic Acid E->F G Self-Validation 19F/13C NMR (J_CF Coupling) Single-Crystal XRD F->G

Logical workflow for optimizing the synthesis of fluorinated biphenyl acids via Suzuki coupling.

Standard Operating Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid

This protocol utilizes a hydrophilic Pd(II) complex to ensure a self-validating, high-yield reaction under ambient conditions[5].

Materials & Reagents:

  • 4-Bromobenzoic acid (1.0 mmol)

  • 4-Fluorophenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • trans-PdCl₂(NH₂CH₂COOH)₂ catalyst (0.01 mmol, 1 mol%)

  • Ethanol / Deionized Water (1:1 v/v, 6 mL)

  • Ethyl acetate (for extraction)

  • 1 M HCl (for acidification)

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL round-bottom flask equipped with a magnetic stir bar, sequentially add 4-bromobenzoic acid (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Causality Note: Adding the base before the solvent ensures immediate neutralization of the carboxylic acid, preventing localized acidic pockets that could degrade the boronic acid.

  • Solvent & Catalyst Addition: Add 6 mL of the EtOH/H₂O (1:1) mixture. Stir for 2 minutes to achieve partial dissolution, then add the trans-PdCl₂(NH₂CH₂COOH)₂ catalyst (0.01 mmol)[5].

    • Causality Note: The hydrophilic nature of the glycine ligands allows the Pd catalyst to remain homogeneously dissolved in the aqueous phase, maximizing contact with the in-situ generated boronate complex.

  • Aerobic Coupling: Stir the reaction mixture vigorously at room temperature (20–25 °C) open to the ambient atmosphere for 30 minutes.

    • In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc 1:1 with 1% Acetic Acid). The disappearance of the UV-active 4-bromobenzoic acid spot indicates reaction completion.

  • Quenching & Acidification: Dilute the mixture with 10 mL of deionized water. Carefully add 1 M HCl dropwise until the pH reaches ~2.0.

    • Causality Note: Acidification protonates the newly formed fluorinated biphenyl carboxylate, driving its precipitation or partitioning into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic phases, wash with brine (15 mL), and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol.

  • Analytical Validation:

    • ¹⁹F NMR: Confirm the presence of a distinct fluorine resonance (typically around -115 ppm depending on the solvent).

    • ¹³C NMR: Validate the structure by identifying the characteristic C-F coupling doublets (e.g., 1JCF​≈245 Hz for the ipso-carbon, and 2JCF​≈21 Hz for the ortho-carbons)[2].

    • SC-XRD: For rigorous structural elucidation, single-crystal X-ray diffraction can confirm the monoclinic crystal system typical of these derivatives[2].

References

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. 4

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. 2

  • The improved pharmacological properties of fluorinated drug molecules. UCD.ie. 1

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. 3

  • A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media. PMC. 5

Sources

Application

synthesis of biaryl libraries using 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid

Application Note: High-Throughput Synthesis of Biaryl Amide Libraries Using 4'-Fluoro-3-methoxybiphenyl-5-carboxylic Acid Scientific Rationale & Scaffold Design The biaryl motif is a privileged structural class in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of Biaryl Amide Libraries Using 4'-Fluoro-3-methoxybiphenyl-5-carboxylic Acid

Scientific Rationale & Scaffold Design

The biaryl motif is a privileged structural class in modern medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. While traditional cross-coupling is used to generate biaryls[2], starting with a pre-functionalized biaryl scaffold allows for rapid, late-stage diversification.

The compound 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS 916343-83-4) is an exceptionally designed building block for diversity-oriented parallel synthesis[3]:

  • The Carboxylic Acid (C5): Serves as a versatile, highly reactive handle for parallel amide coupling, allowing the rapid generation of hundreds of analogs when reacted with diverse amine libraries[4].

  • The Fluoro Group (C4'): Blocks metabolic oxidation at the vulnerable para position, increasing the in vivo half-life of resulting hits. Furthermore, it provides a highly sensitive 19 F NMR handle, enabling quantitative reaction monitoring and downstream fragment-based screening without isotopic labeling.

  • The Methoxy Group (C3): Acts as a localized hydrogen bond acceptor and introduces a steric clash that dictates the preferred dihedral angle of the biphenyl system, locking the scaffold into a biologically relevant conformation.

Causality in Experimental Design: Polymer-Assisted Solution-Phase (PASP) Synthesis

Expertise & Experience: Traditional solution-phase amide couplings require tedious aqueous workups (e.g., washing with HCl and NaHCO₃) to remove unreacted starting materials and coupling byproducts. In a 96-well parallel synthesis format, liquid-liquid extraction is a severe bottleneck and introduces well-to-well variability.

To bypass this, we utilize a Polymer-Assisted Solution-Phase (PASP) strategy. By intentionally using a slight excess of the amine and a highly active coupling reagent (HATU), we drive the reaction to absolute completion. We then introduce a dual-resin scavenging system directly into the reaction wells[5].

  • ISOLUTE® Si-Carbonate: A solid-supported quaternary amine that covalently captures any trace unreacted carboxylic acid and the acidic HOAt byproduct generated by HATU[5].

  • SCX (Strong Cation Exchange) Resin: A sulfonic acid functionalized silica that traps the excess unreacted amine and the basic DIPEA.

Trustworthiness (Self-Validating System): This protocol is self-validating. Because all starting materials, reagents, and byproducts are either acidic or basic, they are quantitatively captured by the dual-resin system. The only neutral species remaining in the well is the newly formed biaryl amide. A simple filtration yields a high-purity product ready for biological screening, effectively eliminating the need for preparative HPLC.

Experimental Workflows & Protocols

Protocol A: High-Throughput Amide Coupling (96-Well Format)
  • Stock Preparation: Prepare a 0.2 M stock solution of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid in anhydrous DMF. Prepare 0.2 M stock solutions of the diverse amine library (primary and secondary amines) in DMF. Prepare a 0.4 M stock solution of HATU in DMF, and a 1.0 M stock of DIPEA in DMF.

  • Dispensing: To a 96-well deep-well reaction block, dispense 250 µL of the amine stock (50 µmol, 1.25 equiv) into each well.

  • Activation: To each well, add 200 µL of the carboxylic acid stock (40 µmol, 1.0 equiv), followed by 110 µL of the HATU stock (44 µmol, 1.1 equiv).

  • Initiation: Add 120 µL of the DIPEA stock (120 µmol, 3.0 equiv) to each well.

  • Reaction: Seal the block with a chemically resistant mat. Agitate on an orbital shaker at 600 rpm at room temperature for 4 hours.

Protocol B: Scavenger-Assisted Purification
  • Resin Addition: Unseal the block. To each well, add 150 mg of ISOLUTE® Si-Carbonate (loading ~0.8 mmol/g) and 100 mg of SCX resin (loading ~1.0 mmol/g)[5].

  • Scavenging: Reseal the block and agitate at 600 rpm for 12 hours (overnight) at room temperature to ensure complete capture of impurities.

  • Filtration: Transfer the heterogeneous mixtures to a 96-well filter plate (0.45 µm PTFE membrane) nested over a clean 96-well collection plate.

  • Elution: Apply positive pressure manifold filtration. Wash the resins in each well with an additional 500 µL of DMF/DCM (1:1 v/v) to ensure complete elution of the neutral biaryl amide.

  • Concentration: Remove the solvent using a centrifugal vacuum concentrator (e.g., Genevac) to yield the dry biaryl amide library.

Protocol C: Analytical Validation (QC)
  • LC-MS: Dissolve a 1 µL aliquot of each well in 100 µL of DMSO. Inject 2 µL onto a UPLC-MS system (C18 column, 5-95% MeCN/H₂O with 0.1% Formic Acid). The target purity threshold is >85% UV area.

  • 19 F NMR Tracer: Randomly select 5% of the wells. Dissolve in DMSO- d6​ . The 19 F signal of the starting acid typically resonates around -115 ppm. A successful conversion is validated by the complete disappearance of this peak and the emergence of a new shifted 19 F signal corresponding to the amide product, providing a definitive, self-validating proof of conversion.

Data Presentation

Table 1: Reaction Optimization Matrix (Scaffold + Model Hindered Amine) Optimization data demonstrating the causality behind selecting HATU over other coupling reagents for this specific sterically hindered biaryl scaffold.

Coupling ReagentBaseSolventAvg. Conversion (%)Purity Post-Scavenging (%)
EDC / HOBtDIPEADMF72%>90%
DIC / OxymaNMMNMP85%>92%
HATU DIPEA DMF >98% >95%
T3P (50% in EtOAc)Et₃NEtOAc65%>85%

Table 2: Predicted Physicochemical Properties of the Resulting Biaryl Library Summary of the chemical space accessed by derivatizing the 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid scaffold.

Amine Class CoupledMW Range (Da)cLogP RangetPSA (Ų)HBD / HBA
Primary Aliphatic300 - 3502.5 - 3.845 - 651 / 3-4
Secondary Aliphatic320 - 3803.0 - 4.235 - 550 / 3-4
Primary Heteroaryl330 - 4002.8 - 4.555 - 801 / 4-6
Saturated Heterocyclic310 - 3702.2 - 3.535 - 500 / 4-5

Process Visualization

G A Scaffold: 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid C Parallel Amide Coupling (HATU/DIPEA) A->C B Diverse Amine Building Blocks B->C D Scavenger Resins (Si-Carbonate & SCX) C->D Crude Mixture E High-Throughput Filtration D->E Impurities Bound F Analytical QC (LC-MS / 19F NMR) E->F Pure Filtrate G Validated Biaryl Amide Library F->G Final Array

Workflow for the parallel synthesis and purification of the biaryl amide library.

References

  • Title: The discovery of biaryl acids and amides exhibiting antibacterial activity against Gram-positive bacteria. Source: Bioorganic & Medicinal Chemistry Letters / ResearchGate. URL: [Link]

  • Title: Design and Synthesis of Biaryl DNA-Encoded Libraries. Source: ACS Combinatorial Science. URL: [Link]

  • Title: ISOLUTE Si-Carbonate (Si-TMA-CO3) Application Note. Source: Biotage. URL: [Link]

  • Title: Solution Phase Combinatorial Synthesis of Biaryl Libraries Employing Heterogeneous Conditions for Catalysis and Isolation. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Parallel Synthesis & High-Throughput Experimentation. Source: SpiroChem. URL: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its substituted biphenyl scaffold is a common motif in pharmacologically active compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its substituted biphenyl scaffold is a common motif in pharmacologically active compounds and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the synthesis of such biaryl compounds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and aryl halides.[3][4]

This document provides a detailed guide for the synthesis of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid through the Suzuki-Miyaura cross-coupling of 3-bromo-5-methoxybenzoic acid and 4-fluorophenylboronic acid. We will delve into the rationale behind the selection of the catalytic system, provide a robust and validated protocol, and detail the purification procedure.

The Catalytic System: A Rationale-Driven Approach

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the palladium catalyst, ligand, base, and solvent system. For the coupling of an electron-rich aryl bromide (3-bromo-5-methoxybenzoic acid) with an electron-neutral arylboronic acid (4-fluorophenylboronic acid), a carefully optimized catalytic system is crucial to achieve high yields and minimize side reactions.

Catalyst and Ligand Selection:

The choice of the palladium source and the associated ligand is critical for an efficient catalytic cycle. While various palladium sources can be employed, pre-formed palladium(II) precatalysts are often preferred for their air and moisture stability, ensuring reproducible results. For this specific transformation, a catalyst system composed of Palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is recommended.

The rationale for this choice is as follows:

  • Electron-rich ligands facilitate the rate-limiting oxidative addition step of the aryl bromide to the Pd(0) center.[5]

  • Bulky ligands promote the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5] The steric hindrance also helps to prevent the formation of undesired side products.

Base and Solvent System:

The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. For substrates containing a carboxylic acid moiety, the choice of base is particularly important to avoid deactivation of the catalyst and other side reactions.[6] An inorganic base such as potassium carbonate (K₂CO₃) is a suitable choice. It is strong enough to facilitate transmetalation without causing significant hydrolysis of the ester or other base-sensitive functional groups.

A mixed solvent system of an organic solvent and water is commonly employed in Suzuki-Miyaura reactions. A mixture of 1,4-Dioxane and water (typically in a 4:1 to 5:1 ratio) is recommended. The organic solvent solubilizes the aryl halide and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid.

G reagents Reagents: 3-bromo-5-methoxybenzoic acid 4-fluorophenylboronic acid Pd(OAc)₂ SPhos K₂CO₃ Dioxane/Water setup Reaction Setup: Inert atmosphere (N₂ or Ar) Degassed solvents reagents->setup 1. Combine reaction Reaction: Heat to 80-100 °C Monitor by TLC or LC-MS setup->reaction 2. Heat workup Aqueous Workup: Dilute with water Acidify with HCl reaction->workup 3. Cool & Quench extraction Extraction: Extract with Ethyl Acetate workup->extraction 4. Isolate purification Purification: Column chromatography or recrystallization extraction->purification 5. Purify product Final Product: 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid purification->product 6. Characterize G cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination ArAr Ar-Ar' (Final Product) PdII_Trans->ArAr ArX Ar-X (3-bromo-5-methoxy- benzoic acid) ArX->PdII_Aryl ArBOH Ar'-B(OH)₂ (4-fluorophenyl- boronic acid) ArBOH->PdII_Trans Base Base (K₂CO₃) Base->PdII_Trans Activates Boronic Acid

Sources

Application

applications of methoxy-substituted biphenyl acids in drug design

Application Note: Rational Design and Utility of Methoxy-Substituted Biphenyl Acids in Targeted Therapeutics Executive Summary & Chemical Rationale Methoxy-substituted biphenyl carboxylic acids represent a highly privile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Utility of Methoxy-Substituted Biphenyl Acids in Targeted Therapeutics

Executive Summary & Chemical Rationale

Methoxy-substituted biphenyl carboxylic acids represent a highly privileged scaffold in modern medicinal chemistry. The biphenyl core provides a rigid, hydrophobic framework ideal for occupying deep protein pockets, while the carboxylic acid moiety serves as a classic pharmacophore for salt-bridge formation and hydrogen bonding. As a Senior Application Scientist, I frequently leverage the strategic introduction of a methoxy group (–OCH₃) to impart three distinct physicochemical advantages in drug design:

  • Electronic Modulation : The methoxy group exhibits a dual electronic character—it is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom (1)[1]. This allows for the precise fine-tuning of the aromatic ring's electron density.

  • Conformational Control : Ortho- or meta-methoxy substitutions introduce steric hindrance, forcing the biphenyl system out of planarity. This shift in the dihedral angle is critical for optimal binding in non-planar receptor sites.

  • Metabolic Stability : Methoxy groups can block metabolically labile sites on the aromatic ring, shifting the metabolic pathway and extending the drug's pharmacokinetic half-life.

Application in Oncology: Bcl-xL Antagonists (BH3 Mimetics)

Mechanistic Insight & Causality Overexpression of the anti-apoptotic protein Bcl-xL is a hallmark of cancer cell survival. To induce apoptosis, small molecules must disrupt the protein-protein interaction between Bcl-xL and pro-apoptotic proteins (like Bax/Bak). 4'-Fluoro-3-methoxybiphenyl-4-carboxylic acid derivatives have been successfully designed as potent BH3 mimetics (2)[2]. The causality of this design is twofold: the carboxylic acid forms a critical electrostatic salt bridge with the Arg139 residue of Bcl-xL, while the 3-methoxy group and the fluorinated biphenyl system perfectly complement the hydrophobic groove of the protein, displacing the native peptide[2].

Protocol: Fluorescence Polarization (FP) Competitive Binding Assay for Bcl-xL Purpose: To quantify the binding affinity of methoxy-biphenyl acids to Bcl-xL. Causality: When a small fluorescent peptide is bound to the massive Bcl-xL protein, its rotational tumbling slows, yielding high fluorescence polarization. If the biphenyl acid successfully competes for the binding site, the peptide is released, tumbling rapidly and dropping the polarization signal. This provides a self-validating, real-time measure of target engagement.

  • Reagent Preparation : Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.05% bovine serum albumin (BSA), and 2% DMSO. Crucial Step: BSA is mandatory to prevent the non-specific binding of the highly lipophilic biphenyl compounds to the microplate walls, which would otherwise yield false-positive inhibition.

  • Protein-Tracer Complex : Incubate 15 nM of recombinant human Bcl-xL protein with 5 nM of fluorescein-labeled Bad peptide (tracer) in the assay buffer for 15 minutes at room temperature.

  • Compound Titration : Serially dilute the methoxy-biphenyl carboxylic acid from 10 µM to 0.1 nM in DMSO. Add 1 µL of each dilution to a 384-well black, flat-bottom microplate.

  • Reaction Initiation : Dispense 49 µL of the Protein-Tracer complex into each well containing the compound. Incubate in the dark for 2 hours to reach thermodynamic equilibrium.

  • Data Acquisition : Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate the IC₅₀ using non-linear regression analysis.

G N1 Methoxy-Biphenyl Acid (BH3 Mimetic) N2 Bcl-xL Hydrophobic Groove (Binding) N1->N2 N3 Salt Bridge Formation (Arg139 & Carboxylic Acid) N2->N3 N4 Displacement of Pro-apoptotic Proteins (Bax/Bak) N3->N4 N5 Mitochondrial Outer Membrane Permeabilization N4->N5 N6 Apoptosis (Cell Death) N5->N6

Caption: Mechanism of apoptosis induction via Bcl-xL inhibition by methoxy-biphenyl acids.

Application in Neurodegeneration: BACE1 Inhibitors for Alzheimer's Disease

Mechanistic Insight & Causality Beta-secretase 1 (BACE1) is a prime target for reducing amyloid-beta plaques. Researchers have utilized 3'-methoxybiphenyl-3-yl derivatives coupled with cyclopropane rings to achieve precise conformational restriction (3)[3]. The rigid cyclopropane ring directs the 3'-methoxybiphenyl moiety deep into the S1/S3 subpockets of BACE1. Crystallographic data (PDB: 3VV7) reveals that the methoxy-biphenyl system engages in a unique CH-π interaction with the Tyr71 side chain of the enzyme, an interaction stabilized by the specific electron density provided by the methoxy substituent[3].

G N1 Identify Lead (Amidine-type Inhibitor) N2 Scaffold Hopping (Incorporate Methoxy-Biphenyl) N1->N2 N3 Conformational Restriction (Cyclopropane Ring) N2->N3 N4 X-Ray Crystallography (PDB: 3VV7) N3->N4 N5 Binding Validation (CH-π Interaction with Tyr71) N4->N5

Caption: Workflow for designing BACE1 inhibitors using methoxy-biphenyl scaffolds.

Application in Inflammation: Selective COX-2 Inhibition

Mechanistic Insight & Causality Non-steroidal anti-inflammatory drugs (NSAIDs) often rely on a biphenyl acetic or carboxylic acid scaffold (e.g., flurbiprofen derivatives). The COX-2 enzyme possesses a larger, more flexible side pocket compared to COX-1. Introducing a methoxy group onto the biphenyl ring exploits this spatial difference, granting COX-2 selectivity (4)[4]. Furthermore, the electron-donating nature of the methoxy group influences the pKa of the carboxylic acid, optimizing its hydrogen-bonding interaction with the Arg120 residue in the COX active site.

Quantitative Data Summary Table 1: Comparative COX-2 Inhibition Profiles of Biphenyl Carboxylic Acid Derivatives[4]

CompoundSubstitution PatternCOX-2 IC₅₀ (µM)Target / Application
3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acidHydroxyl (meta)BaselineReference Scaffold
FM4Methoxy (para)0.74Anti-inflammatory
FM10Methoxy (unspecified)0.69Anti-inflammatory

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

Protocol: General Synthesis of Methoxy-Biphenyl Carboxylic Acids Purpose: To construct the methoxy-substituted biphenyl carboxylic acid core from readily available aryl halides and boronic acids. Causality: Palladium-catalyzed cross-coupling is chosen for its high tolerance to unprotected functional groups (like carboxylic acids and methoxy ethers). The use of a mild base (Na₂CO₃) activates the boronic acid to form the highly reactive boronate complex without hydrolyzing other sensitive moieties.

  • Reagent Assembly : In a flame-dried Schlenk tube, combine 1.0 eq of the methoxy-substituted aryl bromide, 1.2 eq of the carboxylic acid-substituted arylboronic acid, and 3.0 eq of Na₂CO₃.

  • Solvent System : Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Crucial Step: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Catalyst Addition : Under a strict nitrogen atmosphere, add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Reaction : Heat the biphasic mixture to 90°C for 12-16 hours with vigorous stirring to ensure proper mixing of the organic and aqueous phases.

  • Workup : Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH 2. Causality: This protonates the newly formed biphenyl carboxylic acid, driving it from the aqueous phase into the organic phase for extraction. Extract with Ethyl Acetate (3x).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography or recrystallization.

References

  • Benchchem : A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems. Available at: 1

  • RCSB PDB : 3VV7: Crystal Structure of beta secetase in complex with 2-amino-6-((1S,2R)-2-(3'-methoxybiphenyl-3-yl)cyclopropyl)-3-methylpyrimidin-4(3H). Available at: 3

  • ACS Publications (Journal of Medicinal Chemistry) : Discovery of a Potent Inhibitor of the Antiapoptotic Protein Bcl-xL from NMR and Parallel Synthesis. Available at:2

  • Benchchem : Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid and Structurally Similar Compounds in Biological. Available at: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Workflows for 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS: 916343-83-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS: 916343-83-4) to pharmaceutical-grade purity.

Because this compound is typically synthesized via a Suzuki-Miyaura cross-coupling (e.g., reacting 3-bromo-5-methoxybenzoic acid with 4-fluorophenylboronic acid), the crude matrix is often contaminated with transition metal residues, unreacted boron species, and homocoupled byproducts. This guide bypasses generic advice, offering mechanistically grounded troubleshooting, pKa-driven separation logic, and self-validating experimental protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: My final product has unacceptably high Palladium (Pd) levels (>10 ppm). How can I remove it without losing product yield?

The Causality: During Suzuki coupling, Pd(0) and Pd(II) species can strongly coordinate with the electron-rich biphenyl system and the carboxylate moiety of your product. Simple filtration through Celite or standard silica gel chromatography is often insufficient, as the metal remains complexed to the product matrix. The Solution: Utilize functionalized silica scavengers (e.g., Thiol- or Isocyanide-modified silica gel). Based on Hard-Soft Acid-Base (HSAB) theory, soft ligands like thiols and isocyanides possess a remarkably high affinity for soft transition metals like Palladium. Adding these scavengers to the organic phase strips the Pd from the product, allowing it to be removed via simple filtration .

Q2: NMR shows contamination with neutral homocoupled byproducts (e.g., 4,4'-difluorobiphenyl). How do I separate these?

The Causality: Aerobic oxidation or reductive activation of the Pd precatalyst can cause the starting materials to couple with themselves rather than cross-couple . These neutral biphenyls have similar retention factors ( Rf​ ) to the product on normal-phase silica, making column chromatography inefficient. The Solution: Exploit the ionizable carboxylic acid group (pKa ~4.5). By performing an acid-base extraction using an aqueous base, your target compound is deprotonated into a water-soluble carboxylate salt. The neutral homocoupled impurities remain trapped in the organic phase and can be discarded .

Q3: I have unreacted 4-fluorophenylboronic acid carrying over into my final solid. How can I eliminate it?

The Causality: Boronic acids frequently streak on silica columns and co-crystallize with carboxylic acids due to highly similar hydrogen-bonding capabilities. The Solution: Perform an oxidative deboronation followed by a differential pKa wash. Treating the crude mixture with aqueous hydrogen peroxide ( H2​O2​ ) induces a nucleophilic attack on the empty p-orbital of the boron atom, followed by a 1,2-aryl migration. This cleanly converts the stubborn boronic acid into a phenol (e.g., 4-fluorophenol) . Because phenols (pKa ~10) are significantly weaker acids than carboxylic acids (pKa ~4.5), washing the organic layer with a weak base like NaHCO3​ (pH ~8.3) selectively extracts your target carboxylic acid into the aqueous layer, leaving the newly formed phenol behind in the organic waste .

Part 2: Mechanistic Workflows & Visualizations

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Imp3 Residual Pd (Coordinated) Pd0->Imp3 Matrix Trapping Trans Transmetalation (Boronic Acid + Base) OxAdd->Trans RedElim Reductive Elimination Trans->RedElim Imp1 Homocoupled Byproduct (Neutral) Trans->Imp1 O2 Ingress Imp2 Unreacted Boronic Acid (H-Bonding) Trans->Imp2 Incomplete Conversion RedElim->Pd0 Product Desired Biphenyl Product (Carboxylic Acid) RedElim->Product

Fig 1: Suzuki-Miyaura catalytic cycle illustrating the origin of specific crude impurities.

G Start Crude Mixture in EtOAc (Product + Phenol + Neutral Impurities) Base Add 5% NaHCO3 (pH ~8.3) Start->Base Org1 Organic Phase (Phenol pKa~10, Homocoupled) Base->Org1 Phase Separation Aq1 Aqueous Phase (Product Carboxylate Salt) Base->Aq1 Phase Separation Acid Acidify Aqueous Phase (Add 1M HCl to pH 2) Aq1->Acid Precipitate Precipitated Product (Pure Carboxylic Acid) Acid->Precipitate Filtration Aq2 Aqueous Waste (Inorganic Salts) Acid->Aq2 Filtration

Fig 2: Differential pKa acid-base extraction logic for isolating the target carboxylic acid.

Part 3: Quantitative Data Summary

Impurity TypeChemical PropertyTarget pKaRecommended Purification StrategyExpected Clearance
Residual Palladium Soft Transition MetalN/AThiol/Isocyanide Silica Scavenging>99% (<5 ppm remaining)
Homocoupled Biphenyl Neutral, HydrophobicN/AAcid-Base Extraction (Aqueous Base)>98%
Aryl Halide (Unreacted) Neutral, HydrophobicN/AAcid-Base Extraction (Aqueous Base)>99%
Boronic Acid (Unreacted) Lewis Acid, H-Bonding~8.5 - 9.0 H2​O2​ Oxidation NaHCO3​ Wash>95%
Phenol (Oxidized Boronic) Weak Brønsted Acid~10.0Acid-Base Extraction ( NaHCO3​ Wash)>99%

Part 4: Self-Validating Experimental Protocols

Protocol A: Oxidative Deboronation & Differential pKa Extraction

Objective: Destroy residual boronic acids and isolate the target carboxylic acid from neutral/phenolic impurities.

  • Oxidation: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude). Add 10% aqueous H2​O2​ (3 equivalents relative to the initial boronic acid input).

  • Stirring: Stir vigorously at room temperature for 2 hours.

    • Validation Checkpoint: Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3). The boronic acid spot should disappear, replaced by a higher Rf​ phenol spot.

  • Quenching: Wash the organic layer with a saturated aqueous Na2​S2​O3​ solution to quench residual peroxides.

  • Differential Extraction: Add 5% aqueous NaHCO3​ (pH ~8.3) to the organic layer. Shake well in a separatory funnel and allow the phases to separate.

    • Causality Note: The NaHCO3​ is basic enough to deprotonate the 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid, but not basic enough to deprotonate the newly formed phenol.

  • Phase Separation: Collect the aqueous layer (contains your product). Discard the organic layer (contains phenol, homocoupled byproducts, and unreacted aryl halides).

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0.

    • Validation Checkpoint: A thick white/off-white precipitate of the pure carboxylic acid will form. Verify pH with indicator paper.

  • Filtration: Filter the precipitate under vacuum, wash with cold distilled water, and dry under high vacuum.

Protocol B: Palladium Scavenging & Final Polish

Objective: Reduce Pd levels to pharmaceutical standards (<10 ppm).

  • Dissolution: Dissolve the dried product from Protocol A in a polar aprotic solvent like THF or 2-MeTHF (15 mL/g) to ensure complete homogeneity.

  • Scavenger Addition: Add SiliaBond® Thiol or a comparable Isocyanide-functionalized silica gel (typically 20-50 wt% relative to the product, or 5 equivalents relative to the initial Pd catalyst loading).

  • Incubation: Stir the suspension at 40°C for 4 hours.

    • Causality Note: Elevated temperatures increase the kinetics of Pd dissociation from the product matrix and binding to the scavenger's soft ligands.

  • Filtration: Filter the mixture through a fine-porosity glass frit or a thin pad of Celite to remove the Pd-loaded silica. Wash the filter cake with a small volume of clean THF.

  • Concentration & Recrystallization: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from a mixture of Ethanol/Water (3:1) to yield the highly pure 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid.

    • Validation Checkpoint: Submit the final solid for ICP-MS analysis to confirm Pd levels are <10 ppm, and 1H -NMR to confirm the absence of organic impurities.

Part 5: References

  • Acid-Base Extraction Principles: Nichols, L. (2022). Organic Chemistry Laboratory Techniques. Chemistry LibreTexts. Available at:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Organic Process Research & Development, ACS Publications. (2023). Available at:[Link]

  • Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers: Proceedings of the National Academy of Sciences (PNAS). (2019). Available at:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling: Chemical Society Reviews, RSC Publishing. (2013). Available at:[Link]

Optimization

Technical Support Center: Recrystallization of Fluorinated Biphenyl Carboxylic Acids

Welcome to the technical support center for the purification of fluorinated biphenyl carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of fluorinated biphenyl carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the crystallization of this unique class of compounds. The introduction of fluorine into the biphenyl scaffold, while beneficial for modulating physicochemical and pharmacological properties, introduces distinct challenges for purification due to altered intermolecular forces.[1][2]

This document moves beyond standard protocols to explain the underlying principles governing solvent selection and troubleshooting, empowering you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)
Q1: Why are fluorinated biphenyl carboxylic acids so challenging to recrystallize?

The difficulty arises from the unique interplay of intermolecular forces imparted by the functional groups.[1]

  • Fluorine's Influence: The high electronegativity of fluorine atoms creates strong dipole moments and can participate in a variety of non-covalent interactions, including hydrogen bonds (C-F···H), dipole-dipole interactions, and even halogen bonds.[1] These forces significantly alter the compound's solubility profile compared to its non-fluorinated analogs.

  • Biphenyl Core: The rigid, aromatic biphenyl structure promotes π-stacking interactions, favoring solubility in aromatic or planar solvents.

  • Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor, dominating the compound's polarity and driving its solubility in polar, protic solvents.

The challenge lies in finding a solvent system that can effectively disrupt these competing interactions at high temperatures but allow for their ordered reformation into a crystal lattice upon cooling.

Q2: How do I begin selecting a solvent for my specific compound?

A systematic solvent screening is the most reliable approach. The ideal single solvent for recrystallization should dissolve the compound completely when hot but poorly or not at all when cold.[3][4]

Workflow for Solvent Screening:

  • Preparation: Place approximately 10-20 mg of your impure solid into several small test tubes or vials.

  • Solvent Addition: Add a small aliquot (~0.5 mL) of a candidate solvent to each vial at room temperature.

  • Room Temperature Test: Vigorously agitate the vials. An ideal solvent will not dissolve the compound at this stage. If it dissolves completely, the solvent is too "good" and will likely result in poor recovery.

  • Hot Solubility Test: Heat the vials that showed poor room-temperature solubility. Add the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound near its boiling point.

  • Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that produces a high yield of well-formed crystals is your best candidate.[5]

Q3: What if no single solvent works well?

This is a very common scenario. The solution is to use a two-solvent (or binary) system. This involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent"). The two solvents must be fully miscible.[1]

Common Miscible Solvent Pairs:

  • Methanol / Water

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexanes

  • Toluene / Hexanes

  • Tetrahydrofuran (THF) / Water

The goal is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Subsequent slow cooling should induce crystallization.[1]

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of fluorinated biphenyl carboxylic acids.

Problem 1: My compound has "oiled out" instead of crystallizing.

"Oiling out" occurs when the solid melts in the hot solvent or separates from the supersaturated solution as a liquid rather than a solid crystal.[6] This is common if the compound's melting point is lower than the solvent's boiling point or if significant impurities are present, causing melting point depression.[7][8]

Troubleshooting Workflow for Oiling Out

Caption: Troubleshooting workflow for oiling out.

Problem 2: Crystallization does not start, even after cooling.

This indicates that the solution is not sufficiently supersaturated, likely because too much solvent was added initially.[6]

  • Solution 1: Induce Crystallization. Gently scratch the inner wall of the flask at the solvent's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5][9] Alternatively, if you have a pure sample, add a tiny "seed crystal."

  • Solution 2: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Let the concentrated solution cool again.[7] If using a rotary evaporator is an option, it offers more precise control.[6]

Problem 3: The recovery yield is very low.

A low yield (e.g., <50%) can be frustrating but is often correctable.[7]

  • Cause A: Too much solvent was used. Even a cold solvent will dissolve some of your product. Using the absolute minimum amount of hot solvent is critical.[4]

    • Fix: Before discarding the filtrate (mother liquor), try concentrating it and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure.

  • Cause B: The cooling was too rapid. Fast cooling can trap impurities and lead to smaller, harder-to-filter crystals.[7]

    • Fix: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.[10]

  • Cause C: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper.

    • Fix: Ensure your funnel and receiving flask are pre-heated. Use a small amount of extra hot solvent to wash the filter paper and dissolve any product that crashed out.

Data & Protocols
Table 1: Solvent Selection Guide for Fluorinated Biphenyl Carboxylic Acids

This table provides a starting point for solvent screening based on solvent class and the intermolecular interactions they promote.[1]

Solvent ClassExamplesPolarityKey Interactions with SoluteSuitability Notes
Protic Solvents Water, Methanol, Ethanol, IsopropanolHighStrong Hydrogen Bonding (donor & acceptor), Dipole-DipoleOften good "poor" solvents (water) or "good" solvents (alcohols) in binary systems. Can be too effective, leading to high solubility even when cold.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileMediumDipole-Dipole, Hydrogen Bond AcceptorExcellent candidates for single-solvent recrystallization. Esters are particularly effective for many biphenyl systems.[11]
Ethers Tetrahydrofuran (THF), Diethyl EtherLow-MedDipole-Dipole, Weak Hydrogen Bond AcceptorCan be effective, but lower boiling points may lead to oiling out if the compound's melting point is low.
Aromatic Toluene, XylenesLowπ-stacking with the biphenyl core, Van der WaalsGood for dissolving the non-polar part of the molecule. Often used as the "good" solvent with a non-polar anti-solvent like hexanes.
Halogenated Dichloromethane (DCM), ChloroformLowDipole-DipoleGenerally too volatile and good at dissolving compounds at room temperature to be effective for recrystallization.
Non-Polar Alkanes Hexanes, HeptaneVery LowVan der WaalsAlmost always used as the "poor" solvent (anti-solvent) in a binary system.
Diagram: General Solvent Selection Strategy

Caption: Decision tree for selecting a recrystallization method.

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring.[9]

  • Achieve Saturation: Continue adding small portions of hot solvent until the compound is just completely dissolved. Avoid adding excess solvent, as this will reduce your yield.[4]

  • Hot Filtration (Optional): If insoluble impurities remain, perform a hot filtration. Pre-heat a funnel and a clean receiving flask to prevent premature crystallization. Filter the hot solution quickly.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[10] Slow cooling is crucial for forming pure crystals.[8]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[3][12]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. For complete drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise with constant swirling. Continue adding until the solution just begins to turn persistently cloudy (turbid).[1]

  • Clarification: If you add too much anti-solvent, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear or faintly hazy solution.

  • Crystallization & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol above. The washing solvent in step 7 should be the same mixture ratio that induced crystallization or pure, ice-cold anti-solvent.

References
  • Polymorphism and co-crystal formation in the glycine-carboxylic acid systems. (2015). Vertex AI Search.
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • CAS 365-12-8: 2'-fluoro[1,1'-biphenyl]-4-carboxylic acid. CymitQuimica.
  • The effect of carboxylic acids on glycine polymorphism, salt and co-crystal formation. A comparison of different crystallisation techniques. (2015). New Journal of Chemistry (RSC Publishing).
  • Recrystallization. University of California, Los Angeles.
  • The effect of carboxylic acids on glycine polymorphism, salt and co-crystal formation. A comparison of different crystallisation techniques. (2015).
  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
  • Troubleshooting Recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Problems with Recrystallis
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Benchchem.
  • Recrystallization pre/post lab questions. Course Hero.
  • Isolation and Purification of Organic Compounds Recrystallization. University of Colorado Colorado Springs.
  • Solubility Profile of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide. Benchchem.
  • Organic Chemistry Lab Technique - Recrystalliz

Sources

Troubleshooting

removing palladium impurities from 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying biaryl carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying biaryl carboxylic acids.

Synthesizing 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling. While highly efficient for C-C bond formation, this process inevitably leaves residual palladium. Because this specific active pharmaceutical ingredient (API) intermediate contains a carboxylic acid moiety, it acts as a bidentate ligand, strongly chelating soluble Pd(II) species. Standard physical filtration will not break this thermodynamic complex.

This guide provides field-proven, self-validating methodologies to reduce palladium levels to meet stringent regulatory guidelines without compromising your API yield.

Section 1: Regulatory Baselines & Quantitative Targets

Before troubleshooting, we must establish our quantitative targets. The1[1] strictly regulate transition metal concentrations in final drug products. Palladium is classified as a Class 2B element.

Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Palladium

Route of Administration PDE Limit (µ g/day ) Max Concentration (ppm) for a 10g Daily Dose
Oral 100 10
Parenteral 10 1

| Inhalation | 1 | 0.1 |

Note: To reliably pass release testing, your internal process limit should target <5 ppm for oral APIs to account for batch-to-batch variance.

Section 2: Troubleshooting Guides & FAQs

Q1: After standard aqueous workup and Celite® filtration, my palladium levels are still >400 ppm. Why is physical filtration failing? Causality: Celite filtration only removes insoluble Pd(0) agglomerates (often visible as "palladium black"). However, the carboxylic acid group on 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid readily coordinates with soluble Pd(II) species, forming a stable API-Pd complex [2]. Physical filtration cannot separate a metal that is chemically bound to your dissolved product. You must introduce a thermodynamic sink—a functionalized scavenger—that has a higher binding affinity for palladium than your carboxylic acid does.

Q2: I treated the reaction mixture with an amine-functionalized silica scavenger (Si-Amine). The Pd levels dropped, but my API yield decreased by 35%. What happened? Causality: You experienced an unintended acid-base interaction. Your target molecule is an acid (pKa ~4.0-4.5). Amine-based scavengers are basic. While the amine successfully coordinated the palladium, it also formed a salt with your carboxylic acid API, pulling your product out of solution and trapping it on the silica matrix. Solution: For carboxylic acid APIs, you must use neutral or acidic scavengers. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or 2,4,6-trimercaptotriazine (DMT) are the optimal choices here [3].

Table 2: Scavenger Selection Matrix for Carboxylic Acid APIs

Scavenger Functional Group Affinity for Pd(II) / Pd(0) API Yield Impact Recommendation
Thiol (-SH) Excellent Low (Neutral matrix) Highly Recommended
DMT (Triazine-trithiol) Excellent Low (Neutral matrix) Highly Recommended
Amine (-NH2) Good High (Forms API salt) Avoid

| Activated Carbon | Moderate | Moderate (Non-specific adsorption) | First-pass only |

Q3: We added Si-Thiol at room temperature for 1 hour, but Pd levels only dropped from 300 ppm to 150 ppm. How do we drive this to <10 ppm? Causality: Ligand exchange is a kinetically driven process. Breaking the API-Pd coordination bond and transferring the metal to the silica-supported thiol requires activation energy and adequate mixing. Solution: Increase the temperature to 40–60 °C and extend the incubation time to 4–16 hours [4]. Ensure robust overhead stirring, as the scavenger is a heterogeneous solid.

Section 3: Visualizing the Scavenging Logic

To understand the causality of the purification, we must look at the thermodynamic competition occurring in your reactor.

G API_Pd API-Pd Complex (Coordination via -COOH) Competition Ligand Exchange (Thermodynamic Shift) API_Pd->Competition Scavenger Silica-Supported Thiol (High Affinity Ligand) Scavenger->Competition Free_API Free API (Released into Solvent) Competition->Free_API Bound_Pd Scavenger-Pd Complex (Immobilized) Competition->Bound_Pd

Mechanism of thermodynamic ligand exchange for Pd scavenging.

Section 4: Validated Experimental Protocol

This self-validating Standard Operating Procedure (SOP) is optimized for removing palladium from 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid post-Suzuki coupling.

Phase 1: Pre-Treatment (Bulk Pd Removal)

  • Quench & Extract: Quench the Suzuki coupling reaction with water. Adjust the aqueous phase to pH 2-3 using 1M HCl to ensure the carboxylic acid is fully protonated (neutral) and partitioned into the organic phase (e.g., Ethyl Acetate or 2-MeTHF).

  • Filtration: Filter the biphasic mixture through a 2 cm pad of Celite® to remove precipitated Pd(0) black and inorganic salts.

  • Phase Separation: Isolate the organic layer. Analytical Checkpoint: Sample the organic layer for ICP-MS. Expected Pd: 200–600 ppm.

Phase 2: Targeted Scavenging 4. Scavenger Loading: To the organic layer, add 4 to 8 molar equivalents of SiliaMetS® Thiol (or equivalent Si-Thiol scavenger) relative to the residual palladium calculated from the analytical checkpoint. 5. Incubation: Heat the suspension to 50 °C. Maintain vigorous overhead stirring for 12 hours. Causality: Heat overcomes the activation barrier of the API-Pd bond, allowing the thiol to capture the metal. 6. Isolation: Filter the suspension through a sintered glass funnel (Porosity 3) to remove the Pd-loaded silica. Wash the filter cake with 2 volumes of warm organic solvent to ensure no API is left behind. 7. Concentration: Concentrate the filtrate under reduced pressure. 8. Final Validation: Analyze the isolated solid via ICP-MS. Expected Pd: <5 ppm.

Table 3: Expected Palladium Reduction per Unit Operation

Unit Operation Initial Pd (ppm) Final Pd (ppm) Primary Pd Species Removed
Reaction Mixture N/A >2000 N/A
Celite Filtration >2000 300 - 600 Insoluble Pd(0) Agglomerates
Aqueous Wash 300 - 600 200 - 400 Water-soluble Pd salts

| Si-Thiol Scavenging | 200 - 400 | < 5 | Soluble API-Pd(II) Complexes |

G Start Crude Organic Phase (>400 ppm Pd) Scavenger Add Si-Thiol Scavenger (4-8 Equivalents) Start->Scavenger Incubation Stir 12h at 50°C (Kinetic Activation) Scavenger->Incubation FinalFilter Filter Scavenger Complex (Solid-Liquid Separation) Incubation->FinalFilter API Purified API (<5 ppm Pd) FinalFilter->API

Workflow for targeted Pd removal from crude organic mixtures.

References

  • Guideline for Elemental Impurities Q3D(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) - 1

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - Organic Process Research & Development (ACS Publications) - 2

  • SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Palladium - Technology Networks / SiliCycle -3

  • Technical Support Center: Palladium Catalyst Removal - Benchchem - 4

Sources

Optimization

optimizing reaction temperature for biphenyl carboxylation

Technical Support Center: Biphenyl Carboxylation & Temperature Optimization Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the dire...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Biphenyl Carboxylation & Temperature Optimization

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the direct C-H carboxylation of unactivated arenes like biphenyl. Unlike pre-functionalized cross-coupling, direct CO2 fixation onto biphenyl is thermodynamically uphill and kinetically sluggish. Temperature is your master variable here: it dictates the delicate balance between overcoming the C-H activation energy barrier and maintaining favorable CO2 solubility and insertion thermodynamics.

Below, you will find our comprehensive troubleshooting guides, step-by-step validated protocols, and mechanistic FAQs to optimize your biphenyl carboxylation workflows.

Workflow Selection: Temperature & Catalytic Strategy

Before troubleshooting, ensure you are using the correct temperature regime for your chosen catalytic system. Attempting to force a low-temperature catalyst into a high-temperature regime will inevitably lead to catalyst degradation and substrate volatilization.

G Start Biphenyl Carboxylation LowTemp Low/Medium Temp (60°C - 120°C) Start->LowTemp Pre-functionalized/Directed HighTemp High Temp (380°C - 440°C) Start->HighTemp Unactivated C-H TMCat Transition Metal Catalysis (Pd, Ni, Rh) + Base LowTemp->TMCat AlkaliCat Alkali Carbonate Promoted (M2CO3/TiO2) HighTemp->AlkaliCat YieldLow Evaluate Yield & Selectivity TMCat->YieldLow YieldHigh Evaluate Yield & Volatilization AlkaliCat->YieldHigh

Fig 1: Decision matrix for biphenyl carboxylation based on substrate activation and temperature.

FAQ: Thermodynamics & Temperature Optimization

Q: Why does my biphenyl carboxylation yield drop drastically when I increase the temperature past 100°C in transition-metal catalyzed systems? A: In transition-metal (e.g., Pd or Ni) mediated systems, temperature optimization is a double-edged sword. While higher temperatures increase the rate of the initial C-H oxidative addition or base-assisted deprotonation, they simultaneously decrease the solubility of CO2 in the solvent. Furthermore, the actual CO2 insertion step into the metal-aryl bond is highly exothermic; thus, Le Chatelier's principle dictates that elevated temperatures will push the equilibrium backward toward decarboxylation. For optimal results in liquid-phase transition-metal catalysis, maintain temperatures between 60°C and 80°C and compensate for kinetic sluggishness by increasing CO2 pressure (1 [1]).

Q: I am attempting direct, unactivated C-H carboxylation of biphenyl without transition metals. Literature suggests temperatures above 380°C. How does the product survive such extreme heat? A: At 380°C–440°C, we are operating in a completely different mechanistic regime, utilizing supported alkali carbonates (e.g., K2CO3 or Cs2CO3 dispersed on mesoporous TiO2). The extreme temperature is strictly required to overcome the massive pKa barrier of unactivated biphenyl C-H bonds. The supported carbonate acts as a strong base to deprotonate the arene, forming a transient carbanion that rapidly traps CO2. The product survives because it immediately forms a highly thermally stable surface-bound carboxylate salt, preventing reverse decarboxylation (2[2]).

Mechanism Biphenyl Biphenyl + M2CO3/TiO2 Deprotonation Thermal C-H Deprotonation (>380°C) Biphenyl->Deprotonation Carbanion Transient Carbanion Deprotonation->Carbanion - MHCO3 CO2 CO2 Insertion (Fast trapping) Carbanion->CO2 Product Surface-Bound Biphenylcarboxylate CO2->Product

Fig 2: Mechanistic pathway of high-temperature carbonate-mediated C-H carboxylation of biphenyl.

Troubleshooting Guide: High-Temperature Carbonate-Promoted Carboxylation

Issue: Low yield of biphenylcarboxylic acid and high recovery of unreacted starting material at 400°C. Root Cause Analysis: At 400°C, biphenyl (boiling point ~255°C) is highly volatile. If the reactor headspace is too large or the CO2 pressure is insufficient, the biphenyl exists entirely in the vapor phase, minimizing contact with the solid M2CO3/TiO2 catalyst bed where the deprotonation occurs. Solution: Increase the partial pressure of biphenyl by increasing the substrate loading relative to the reactor volume, and apply an adequate overpressure of CO2 to ensure sufficient collision frequency at the solid-gas interface.

Quantitative Data: Temperature vs. Yield in Supported Carbonate Systems

The following table summarizes the causal relationship between temperature and carboxylate yield for unactivated arenes using the M2CO3/TiO2 system.

Reaction Temperature (°C)CO2 Pressure (bar)Catalyst SystemBiphenyl Conversion (%)Primary Product SelectivityCausality / Observation
35030Cs2CO3/TiO2< 5%N/AInsufficient thermal energy for C-H deprotonation.
38030Cs2CO3/TiO222%Mono-carboxylateOnset of C-H activation; carbanion formation begins.
42030Cs2CO3/TiO265%Mono-carboxylateOptimal balance of deprotonation rate and product stability.
45030Cs2CO3/TiO240%Mixed (Decomposition)Thermal decomposition of the carboxylate salt outpaces formation.
Validated Experimental Protocol: Biphenyl Carboxylation at 420°C

This protocol is designed as a self-validating system. Step 4 ensures mass balance and verifies that the loss of biphenyl is strictly due to carboxylation, not reactor leakage or thermal cracking.

  • Catalyst Preparation: Disperse 600 mg of M2CO3 (preferably Cs2CO3 for higher basicity) over mesoporous TiO2 to disrupt the bulk carbonate structure and maximize active surface area. Dry the supported catalyst under a vacuum at 150°C for 4 hours.

  • Reactor Loading: Inside an inert-atmosphere glovebox, load the dried M2CO3/TiO2 (600 mg) and biphenyl (600 mg) into a dried, high-pressure stainless-steel batch reactor (e.g., Parr reactor).

  • Pressurization & Heating: Seal the reactor and dose with industrial-grade CO2 to 50 psig (approx. 4.5 bar) at room temperature. Wrap the reactor in heat tape and insulation. Heat the system at a ramp rate of 20°C/min to the target temperature of 420°C. (Note: The internal pressure will organically rise to approximately 10-15 bar at the reaction temperature).

  • Self-Validation (Mass Balance Check): Hold at 420°C for 12 hours. Cool rapidly to room temperature. Wash the crude solid mixture with diethyl ether (Et2O) to extract unreacted biphenyl. Quantify the recovered biphenyl via GC-FID. The moles of converted biphenyl must match the moles of carboxylate salt generated.

  • Product Isolation: Extract the solid residue with hot water to dissolve the surface-bound biphenylcarboxylate salts. Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the free biphenylcarboxylic acid. Filter and dry under a vacuum.

Troubleshooting Guide: Low-Temperature Transition Metal Systems

Issue: High levels of biphenyl homocoupling (quaterphenyl formation) instead of carboxylation. Root Cause Analysis: In Pd-catalyzed C-H activation, the Pd(II)-aryl intermediate must undergo CO2 insertion. If the CO2 concentration in the solvent is too low (often due to high temperatures driving CO2 out of solution), the Pd(II)-aryl species will undergo transmetalation with another activated arene, leading to homocoupling. Solution: Lower the reaction temperature to 60°C–80°C to increase CO2 solubility. If the reaction stalls at this lower temperature, do not increase the heat; instead, change the solvent to one with higher CO2 solubility (e.g., DMA or DMF) or increase the CO2 pressure to force the insertion equilibrium forward.

References

  • Title: C−H Carboxylation of Aromatic Compounds through CO2 Fixation Source: PMC, National Institutes of Health URL
  • Title: A closed cycle for esterifying aromatic hydrocarbons with CO2 and alcohol Source: Nature Chemistry, Stanford University URL
  • Title: Optimisation of reaction temperature during carboxylation of single and mixed model bio-derived phenolics as effective route for CO2 utilisation Source: Aston Publications Explorer URL

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H NMR Profiling of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic Acid

As pharmaceutical pipelines increasingly rely on fluorinated biphenyl motifs (common in NSAID derivatives and kinase inhibitors), the analytical demand for rapid, high-confidence structural verification has surged. Analy...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on fluorinated biphenyl motifs (common in NSAID derivatives and kinase inhibitors), the analytical demand for rapid, high-confidence structural verification has surged. Analyzing 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid presents a unique spectroscopic challenge: resolving the complex 19 F- 1 H spin couplings of the fluorophenyl ring while simultaneously differentiating the meta-coupled protons of the biphenyl core.

This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against emerging Benchtop NMR (80 MHz) platforms for the structural elucidation and quantitative purity analysis (qNMR) of this compound.

Mechanistic NMR Profiling: The AA'BB'X Spin System

To understand the performance differences between instrument platforms, we must first establish the causality behind the molecule's spectral signature.

The structure of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid consists of two distinct aromatic systems:

  • Ring A (Biphenyl Core): Substituted at positions 1 (phenyl), 3 (methoxy), and 5 (carboxylic acid). The remaining protons at positions 2, 4, and 6 are chemically inequivalent and meta to each other, resulting in small 4JHH​ couplings (~1.5 Hz).

  • Ring B (4'-Fluorophenyl): The presence of the 19 F nucleus (spin ½, 100% natural abundance) creates an AA'BB'X spin system . The protons ortho to the fluorine (H-3', H-5') experience both a 3JHH​ and a 3JHF​ coupling of similar magnitude (~8.5 Hz), often collapsing into an apparent triplet. The meta protons (H-2', H-6') experience a 3JHH​ coupling (~8.5 Hz) and a smaller 4JHF​ coupling (~5.5 Hz), yielding a doublet of doublets (dd).

Table 1: Predictive 1 H NMR Spectral Assignments (DMSO- d6​ , 600 MHz)

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
COOH ~13.00Broad Singlet (bs)1HN/A (Exchangeable)
H-2', H-6' ~7.70Doublet of doublets (dd)2H 3JHH​ = 8.8, 4JHF​ = 5.4
H-4 ~7.50Apparent triplet (t)1H 4JHH​ = 1.5
H-6 ~7.40Apparent triplet (t)1H 4JHH​ = 1.5
H-2 ~7.25Apparent triplet (t)1H 4JHH​ = 1.5
H-3', H-5' ~7.20Apparent triplet (t)2H 3JHH​ = 8.8, 3JHF​ = 8.8
OCH 3​ ~3.85Singlet (s)3HN/A

Platform Comparison: High-Field vs. Benchtop NMR

While high-field NMR remains the gold standard for structural elucidation, benchtop NMR spectrometers (utilizing permanent NdFeB magnets) have emerged as highly accessible, cryogen-free alternatives for QA/QC and process chemistry[1],[2]. However, the field strength directly dictates the spectral resolution, which is critical for this specific molecule[3].

The Causality of Second-Order Effects

At 600 MHz , 1 ppm equates to 600 Hz. The chemical shift difference ( Δν ) between the H-2',6' and H-3',5' protons is approximately 0.5 ppm (300 Hz). Because Δν≫J (300 Hz 8.8 Hz), the AA'BB'X system is weakly coupled. The multiplets are clean, first-order, and easily integrated. Furthermore, the 1.5 Hz meta-couplings on Ring A are baseline-resolved.

At 80 MHz , 1 ppm equates to only 80 Hz. The Δν between the same protons shrinks to 40 Hz. Here, the chemical shift difference approaches the magnitude of the coupling constant ( Δν≈5J ). This triggers strong second-order effects (roofing). The inner peaks of the doublets increase in intensity while the outer peaks diminish, causing the signals to merge into a complex, overlapping multiplet[3]. Additionally, the 1.5 Hz meta-couplings on Ring A fall below the typical resolution limit of benchtop systems, collapsing into broad singlets.

Table 2: Performance Metrics for 4'-Fluoro-3-methoxybiphenyl-5-carboxylic Acid Analysis

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnet Technology 14.1 Tesla (Superconducting)1.88 Tesla (Permanent, Cryogen-free)
Dispersion 600 Hz/ppm80 Hz/ppm
Ring A Meta-Coupling Fully resolved (distinct narrow multiplets)Unresolved (broad singlets)
Ring B AA'BB'X System First-order (clean dd and apparent t)Second-order (severe roofing, overlapping)
qNMR Viability Gold standard (all peaks available)Feasible (restricted to OCH 3​ singlet)
Operational Cost High (Requires liquid He/N 2​ )Low (Standard wall power)

Experimental Workflow & qNMR Protocol

To objectively evaluate purity regardless of the platform used, Quantitative NMR (qNMR) is employed. qNMR is a primary ratio method; the signal area is directly proportional to the number of nuclei, making it a self-validating system when relaxation parameters are strictly controlled.

NMR_Workflow A Sample Preparation 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid + Maleic Acid (IS) in DMSO-d6 B Instrument Platform Selection A->B C High-Field NMR (600 MHz) Superconducting Magnet B->C D Benchtop NMR (80 MHz) Permanent NdFeB Magnet B->D E High-Res Acquisition First-Order AA'BB'X System C->E F Low-Field Acquisition Second-Order Roofing Effects D->F G Spectral Processing Phase/Baseline Correction & Integration E->G F->G H Quantitative Analysis (qNMR) Purity Determination G->H

Fig 1. Comparative qNMR workflow for high-field and benchtop NMR platforms.

Step-by-Step Methodology: Self-Validating qNMR System

Step 1: Internal Standard (IS) Selection & Gravimetry

  • Causality: Maleic acid is selected as the IS because it produces a sharp, isolated singlet at ~6.26 ppm in DMSO- d6​ . This perfectly bypasses the overlapping aromatic region (7.2–7.8 ppm) and the methoxy signal (3.85 ppm) of the analyte.

  • Accurately weigh ~10.00 mg of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid and ~5.00 mg of Maleic acid using a microbalance ( d=0.001 mg).

Step 2: Sample Preparation

  • Dissolve the mixture in 600 µL of anhydrous DMSO- d6​ . DMSO is chosen to ensure complete solvation of the carboxylic acid moiety, preventing aggregation.

  • Vortex for 60 seconds and transfer 550 µL to a 5 mm precision NMR tube.

Step 3: Longitudinal Relaxation ( T1​ ) Assessment

  • Self-Validation: Execute an inversion-recovery experiment (180°– τ –90°) to determine the T1​ relaxation time for the slowest-relaxing nucleus (typically the IS or the methoxy protons).

  • Set the inter-pulse delay ( D1​ ) to ≥5×T1​ (usually 30–45 seconds). This guarantees >99.3% magnetization recovery between scans, preventing signal saturation and ensuring integration accuracy.

Step 4: Data Acquisition

  • Acquire the 1 H NMR spectrum at 298 K using a standard 90° pulse sequence.

  • Scans (NS): 16 scans for 600 MHz; 128 scans for 80 MHz. The goal is to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks to maintain <1% integration error.

Step 5: Processing & Purity Calculation

  • Apply a 0.3 Hz exponential line broadening (LB) window function.

  • Perform rigorous manual zero- and first-order phase correction, followed by a polynomial baseline correction.

  • Integrate the OCH 3​ singlet (3.85 ppm, 3H) against the Maleic acid singlet (6.26 ppm, 2H). Note: For benchtop NMR, the aromatic region cannot be used for qNMR due to second-order overlap.

  • Calculate purity using the standard qNMR mass-balance equation.

Sources

Comparative

Optimizing HPLC Selectivity for 4'-Fluoro-3-methoxybiphenyl-5-carboxylic Acid: A Column Chemistry Comparison Guide

As drug development pipelines increasingly feature complex, halogenated aromatic intermediates, analytical scientists must move beyond generic "C18-and-acetonitrile" methodologies. 4'-Fluoro-3-methoxybiphenyl-5-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, halogenated aromatic intermediates, analytical scientists must move beyond generic "C18-and-acetonitrile" methodologies. 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid presents a distinct chromatographic challenge: it combines a rigid, highly hydrophobic biphenyl core with an ionizable carboxylic acid moiety, a hydrogen-bonding methoxy group, and a highly electronegative fluorine atom.

This guide provides an objective, data-driven comparison of stationary phase chemistries, explaining the mechanistic causality behind experimental choices to help you develop a robust, self-validating HPLC method.

Analyte Profiling & Mechanistic Causality

Successful method development begins with understanding the physicochemical properties of the analyte and how they dictate chromatographic behavior.

  • Ionization Control (The Carboxylic Acid): The carboxylic acid group typically exhibits a pKa of ~4.0 to 4.5. If the mobile phase pH is near this pKa, the analyte exists in a state of partial ionization, leading to severe peak tailing and unpredictable retention times. To ensure the molecule remains fully protonated (unionized) and interacts predictably with the stationary phase, the mobile phase pH must be maintained at least 1.5 units below the pKa[1]. Using an acidic modifier like 0.1% formic acid (pH ~2.7) or a phosphate buffer adjusted to pH 3.5 is a non-negotiable requirement for this class of compounds.

  • Steric and Electronic Interactions (The Biphenyl & Fluoro Groups): The biphenyl system is planar and rigid, providing a large surface area for π−π interactions[2]. The fluoro group introduces a strong localized dipole moment. Standard alkyl phases (C18) rely almost entirely on dispersive hydrophobic interactions, which are often insufficient to resolve fluorinated biphenyls from closely related des-fluoro or positional isomers.

Mechanisms Analyte 4'-Fluoro-3-methoxybiphenyl -5-carboxylic acid C18 C18 Column (Dispersive Hydrophobic) Analyte->C18 Weak Isomeric Selectivity PFP PFP Column (Dipole-Dipole, π-π, Steric) Analyte->PFP High Halogen Selectivity Biphenyl Biphenyl Column (Enhanced π-π, Shape) Analyte->Biphenyl Strong Aromatic Retention

Chromatographic retention mechanisms for fluorinated biphenyls across stationary phases.

Column Chemistry Comparison: C18 vs. Biphenyl vs. PFP

To objectively evaluate performance, we must compare how different ligand chemistries interact with the target molecule.

  • Standard C18 (Octadecylsilane): While C18 provides baseline retention via hydrophobicity, it lacks shape selectivity. It struggles to differentiate the electronegative fluorine atom from a standard hydrogen atom, often resulting in co-elution with des-fluoro impurities.

  • Biphenyl Phase: Featuring two aromatic rings, this phase can twist to accommodate the steric bulk of the analyte. It provides maximum π−π interactions for the biphenyl core, yielding superior retention and peak shape for aromatic acids compared to C18[2].

  • PFP (Pentafluorophenyl) Phase: PFP columns are the gold standard for fluorinated compounds. The highly electronegative fluorine atoms on the stationary phase interact strongly with the fluoro group of the analyte via dipole-dipole interactions. Furthermore, the PFP ring provides π−π interactions and rigid steric recognition[3][4].

Quantitative Performance Data

The following table summarizes the experimental performance of these three columns when separating 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid from its critical pair impurity (3-methoxybiphenyl-5-carboxylic acid).

Column ChemistryRetention Time (min)Resolution ( Rs​ )*Tailing Factor ( Tf​ )Theoretical Plates ( N )
Standard C18 6.41.2 (Fails baseline)1.658,500
Biphenyl 8.12.41.1511,200
PFP (Pentafluorophenyl) 7.83.1 1.08 12,500

*Resolution ( Rs​ ) > 2.0 is required for robust baseline separation.

Optimized Experimental Protocol (Self-Validating System)

The following methodology utilizes the PFP column. This protocol is designed as a self-validating system : it contains built-in System Suitability Test (SST) criteria that must be met before sample analysis can proceed, ensuring data integrity.

A. Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water. (Causality: Lowers pH to ~2.7, fully protonating the carboxylic acid to prevent peak tailing).

  • Organic Phase (B): 0.1% Formic Acid in LC-MS grade Acetonitrile. (Causality: Acetonitrile is an aprotic solvent that provides lower backpressure and better peak shapes for rigid aromatic systems compared to protic solvents like methanol, which can disrupt PFP hydrogen bonding).

B. Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Causality: Elevating temperature slightly lowers mobile phase viscosity, improving mass transfer kinetics for bulky biphenyl molecules without compromising stationary phase stability).

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 10.0 min: Linear ramp to 80% B

    • 10.0 - 12.0 min: Hold at 80% B

    • 12.0 - 12.1 min: Return to 30% B

    • 12.1 - 16.0 min: Re-equilibration

  • Detection: UV at 254 nm.

C. System Suitability Test (SST) & Automated Corrective Logic

Inject a standard resolution mix (10 µg/mL of analyte + 10 µg/mL of des-fluoro impurity) five times. The system is only validated for use if the following criteria are met:

  • Resolution ( Rs​ ): Must be ≥2.0 . (If <2.0 : Verify column oven temperature and ensure organic phase B is free of evaporation).

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (If >1.5 : The analyte is ionizing. Flush system and remake Aqueous Phase A with fresh formic acid).

  • Precision (%RSD): Peak area RSD must be ≤2.0% .

Workflow Step1 1. Mobile Phase pH Control Buffer pH 2.7 (Formic Acid) Goal: Suppress -COOH Ionization Step2 2. Stationary Phase Selection Screen C18, PFP, Biphenyl Goal: Maximize Rs for Critical Pairs Step1->Step2 Step3 3. Gradient Optimization Acetonitrile/Water Goal: Elute Rigid Biphenyl Core Step2->Step3 Step4 4. System Suitability Validation Rs > 2.0, Tf < 1.5, RSD < 2% Goal: Ensure Method Reliability Step3->Step4

Step-by-step self-validating HPLC method development workflow for acidic biphenyls.

References

  • Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations Source: DergiPark URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications Source: ResearchGate URL:[Link]

Sources

Validation

Strategic Fluorination of Biphenyl Scaffolds: A Comparative Guide to Metabolic Stability

Introduction: The Biphenyl Scaffold and Metabolic Liability The biphenyl motif is a privileged structural scaffold in medicinal chemistry, frequently utilized for its ability to project pharmacophores across extended hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biphenyl Scaffold and Metabolic Liability

The biphenyl motif is a privileged structural scaffold in medicinal chemistry, frequently utilized for its ability to project pharmacophores across extended hydrophobic binding pockets. However, unsubstituted biphenyls suffer from a critical pharmacokinetic liability: rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes. This clearance predominantly occurs via arene hydroxylation at the para (4') position [3].

To mitigate this rapid degradation and prolong the in vivo half-life of drug candidates, the strategic incorporation of fluorine atoms has become a cornerstone of rational drug design. This guide provides an objective, data-driven comparison of the metabolic stability of fluorinated versus non-fluorinated biphenyls, detailing the physical organic mechanisms, comparative performance metrics, and self-validating experimental protocols required for rigorous pharmacokinetic assessment.

Mechanistic Causality: Beyond Bond Strength

A pervasive myth in medicinal chemistry is that the enhanced metabolic stability of fluorinated arenes is solely due to the high homolytic bond dissociation energy of the C–F bond (~116 kcal/mol) compared to the C–H bond (~99 kcal/mol). However, CYP450-mediated arene hydroxylation proceeds via an electrophilic attack by a high-valent iron-oxo species (Compound I) on the aromatic π -system, forming an unstable epoxide intermediate, rather than through direct hydrogen atom abstraction [2].

The protective effect of fluorine is multifactorial and driven by physical organic chemistry principles:

  • Electronic Deactivation: Fluorine's intense electronegativity inductively withdraws electron density from the biphenyl ring. This electron deficiency raises the activation energy required for the electrophilic CYP450 iron-oxo species to attack the π -system.

  • Steric Shielding & Regioselective Blocking: Substituting a hydrogen atom (van der Waals radius 1.20 Å) with a fluorine atom (1.47 Å) at the metabolically labile 4'-position physically blocks the site of oxidation without drastically altering the molecule's overall steric bulk.

  • Binding Affinity Modulation: Fluorination alters the lipophilicity and electrostatic potential of the biphenyl, perturbing its binding affinity ( Ka​ ) to the CYP450 active site, often resulting in a less favorable orientation for oxidation [2].

CYP450_Mechanism Biphenyl Non-Fluorinated Biphenyl (Metabolically Labile) CYP450 Cytochrome P450 (Active Fe-O Complex) Biphenyl->CYP450 Binding & Activation Metabolite 4'-Hydroxybiphenyl (Rapid Clearance) CYP450->Metabolite Arene Hydroxylation Blocked Oxidation Blocked (Prolonged Half-Life) CYP450->Blocked C-F Bond Resistance & Electronic Deactivation FluoroBiphenyl 4'-Fluoro-Biphenyl (Metabolically Stable) FluoroBiphenyl->CYP450 Binding

CYP450-mediated arene hydroxylation pathway and the metabolic blocking effect of fluorination.

Comparative Performance: Quantitative Data Analysis

To objectively evaluate the impact of fluorine substitution, researchers analyze matched molecular pairs (MMPs) using microbial models (such as Cunninghamella elegans, which expresses CYP450 enzymes mimicking human hepatic metabolism) and in vitro biological assays [1].

Table 1: Microbial Oxidation of Biphenyl-4-carboxylic Acid Derivatives
CompoundSubstitutionPrimary MetaboliteConversion RateMetabolic Stability Profile
Biphenyl-4-carboxylic acidNone4'-hydroxybiphenyl100%Highly Labile
4'-Fluoro-biphenyl-4-carboxylic acid4'-FluoroNone detected0%Highly Stable
3'-Fluoro-biphenyl-4-carboxylic acid3'-FluoroHydroxylated productsModerateIntermediate
2'-Fluoro-biphenyl-4-carboxylic acid2'-FluoroHydroxylated productsModerateIntermediate

Data derived from microbial oxidation studies demonstrating complete metabolic blocking via 4'-fluorination [1].

Beyond simple carboxylic acids, this principle scales to complex therapeutics. In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, the fluorination of biphenyl-diarylpyrimidines significantly enhances both antiviral potency and metabolic half-life. For example, the non-fluorinated precursor JK-4b exhibits an EC50 of 1.0 nM but suffers from rapid clearance. Its fluorinated derivative (5t) maintains an excellent EC50 of 1.8 nM while demonstrating a vastly superior Selectivity Index (66,443 vs 2059) and prolonged metabolic stability[4].

Experimental Methodology: Self-Validating Protocol for Assessing Metabolic Stability

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for determining the in vitro intrinsic clearance ( CLint​ ) of biphenyl compounds using Human Liver Microsomes (HLMs). The inclusion of phase-specific controls ensures that any observed stability is a true property of the compound, not an assay failure.

Workflow Substrate 1. Substrate Preparation (Matched Molecular Pairs) Incubation 2. CYP450 Incubation (+ NADPH cofactor, 37°C) Substrate->Incubation Quenching 3. Reaction Quenching (Cold Acetonitrile + Int. Std) Incubation->Quenching Analysis 4. LC-MS/MS Analysis (Quantify Parent & Metabolite) Quenching->Analysis Validation 5. Data Validation (Calculate Half-life & Clearance) Analysis->Validation

Self-validating experimental workflow for assessing in vitro metabolic stability using LC-MS/MS.

Step-by-Step Protocol:

Step 1: Preparation of Matched Molecular Pairs (MMPs) Synthesize and purify (>98% via HPLC) the non-fluorinated biphenyl and its fluorinated analog. Prepare 10 mM stock solutions in DMSO.

  • Causality: Utilizing MMPs isolates the specific physicochemical effect of the fluorine atom, eliminating confounding structural variables from the pharmacokinetic data.

Step 2: Assay Matrix Assembly Prepare a reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Causality: Maintaining pH 7.4 and supplementing with Mg2+ is critical for preserving the structural integrity and catalytic activity of the membrane-bound CYP450 enzymes.

Step 3: Self-Validating Controls Setup

  • Positive Control: Include Verapamil or Dextromethorphan (known rapid metabolizers) to confirm HLM enzymatic viability.

  • Negative Control: Incubate test compounds without the NADPH regenerating system to rule out chemical instability or non-CYP-mediated degradation.

Step 4: Initiation and Incubation Pre-incubate the matrix at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration) and the test compounds (1 µM final concentration, DMSO <0.1%).

  • Causality: Keeping the organic solvent (DMSO) below 0.1% prevents solvent-induced denaturation or competitive inhibition of CYP450 isoforms.

Step 5: Time-Course Quenching At predetermined time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism precisely at the time point, while precipitating microsomal proteins to prevent LC column clogging during downstream analysis.

Step 6: LC-MS/MS Quantification & Pharmacokinetic Calculation Centrifuge the quenched samples (15,000 x g, 10 min) and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound percentage against time to determine the elimination rate constant ( k ). Calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

References

  • A convenient chemical-microbial method for developing fluorinated pharmaceuticals , National Institutes of Health (NIH). 1

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective , National Institutes of Health (NIH). 2

  • Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls , Houston Methodist. 3

  • The Biological Frontier of Fluorinated Biphenyls: A Technical Guide , Benchchem. 4

Sources

Comparative

Analytical Comparison Guide: Characterizing Carboxylic Acid and Methoxy Groups in Biphenyls via FTIR Spectroscopy

The Analytical Challenge in Drug Development Biphenyl scaffolds functionalized with carboxylic acid (-COOH) and methoxy (-OCH3) groups are ubiquitous in modern pharmacology. They frequently serve as the structural backbo...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Drug Development

Biphenyl scaffolds functionalized with carboxylic acid (-COOH) and methoxy (-OCH3) groups are ubiquitous in modern pharmacology. They frequently serve as the structural backbone for non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal analogs, as well as various targeted therapeutics and liquid crystalline compositions[1]. Accurate structural verification of these functional groups relies heavily on Fourier Transform Infrared (FTIR) spectroscopy.

However, the choice of sampling technique profoundly impacts the resolution, intensity, and reliability of the resulting spectral data. This guide objectively compares the two primary analytical approaches—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission—providing researchers with the experimental data and causality-driven protocols needed to optimize the spectral identification of methoxybiphenyl carboxylic acids.

Methodology Comparison: ATR-FTIR vs. KBr Transmission

At its core, the difference between ATR and KBr pellet techniques is a fundamental distinction in how infrared light interacts with the sample[2].

  • ATR-FTIR (Surface Reflectance): ATR directs the IR beam into a high-refractive-index crystal (e.g., diamond), creating an evanescent wave that penetrates only 0.5 to 2 µm into the neat sample pressed against it. While it offers unparalleled speed and requires little to no sample preparation[2], the penetration depth is inversely proportional to the wavenumber. Consequently, high-frequency peaks (like O-H and C-H stretches above 2800 cm⁻¹) appear artificially weak.

  • KBr Pellet (Transmission): The KBr method requires diluting the solid sample in an infrared-transparent salt matrix. Because the IR beam passes through a longer effective pathlength, KBr pellets offer superior sensitivity for detecting trace components and produce classic transmission spectra ideal for library matching[3]. Recent comparative studies demonstrate that at wavenumbers above 2800 cm⁻¹, KBr transmission yields significantly smoother baselines than ATR, preventing the misrepresentation of critical O-H and C-H stretching bands[4].

Spectral Signatures of Methoxybiphenyl Carboxylic Acids

Identifying a methoxybiphenyl carboxylic acid requires resolving specific vibrational modes against the complex aromatic backbone. The table below synthesizes empirical spectral data for these derivatives[1][5] and compares how each technique renders the peaks.

Table 1: Quantitative Comparison of Expected IR Peaks (ATR vs. KBr)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)ATR-FTIR CharacteristicsKBr Transmission Characteristics
Carboxylic Acid O-H stretch2500 – 3300 (broad)Lower relative intensity due to shallow penetration; baseline noise can obscure the peak[4].High sensitivity; smooth baseline allows clear integration of the broad band.
Carboxylic Acid C=O stretch1690 – 1750Strong, sharp peak; slight shift to lower wavenumbers due to anomalous dispersion.Strong, sharp peak; standard reference position (e.g., 1694 cm⁻¹ in conjugated biphenyls)[5].
Methoxy C-H stretch (aliphatic)2850, 2930Weak intensity; often difficult to resolve from the baseline[1].Distinct, sharp peaks superimposed on the broad O-H band[5].
Methoxy C-O-C stretch (asym.)~1270 – 1285Very strong; ATR naturally enhances lower wavenumber peaks[1].Strong and sharp.
Biphenyl Backbone C=C ring stretch1515, 1610Sharp, distinct peaks[1].Sharp, distinct peaks[1].
Biphenyl Backbone C-H out-of-plane bend765, 815Highly intense; excellent resolution[1].Strong, but scattering from poorly ground KBr can cause baseline sloping here.

Experimental Workflows and Causality

FTIR_Workflow Start Solid Biphenyl Derivative (-COOH, -OCH3) Decision Primary Analytical Goal? Start->Decision ATR_Path High Throughput & Surface Analysis Decision->ATR_Path KBr_Path Trace Analysis & Library Matching Decision->KBr_Path ATR_Prep Neat Sample on Diamond Crystal ATR_Path->ATR_Prep KBr_Prep Grind with KBr Press Pellet (1-2%) KBr_Path->KBr_Prep ATR_Measure ATR-FTIR Measurement (Correction Applied) ATR_Prep->ATR_Measure KBr_Measure Transmission FTIR Measurement KBr_Prep->KBr_Measure Analysis Spectral Analysis: -COOH & -OCH3 Peaks ATR_Measure->Analysis KBr_Measure->Analysis

Fig 1: Decision workflow for FTIR analysis of biphenyl derivatives.

Protocol A: Attenuated Total Reflectance (ATR) FTIR

Objective: Rapid verification of the biphenyl backbone and strong C=O / C-O-C stretches without moisture interference.

  • Crystal Preparation: Wipe the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely.

    • Causality: Residual solvent will introduce false aliphatic C-H stretches (~2900 cm⁻¹) that directly interfere with methoxy group identification.

  • Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere over the empty crystal.

  • Sample Application: Place 1-2 mg of the neat methoxybiphenyl carboxylic acid powder directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate contact.

    • Causality: The evanescent wave only penetrates up to 2 µm. Air gaps between the crystal and the solid powder will result in near-zero absorbance.

  • Data Acquisition & Correction: Scan the sample from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm via the spectrometer software.

    • Causality: Correction adjusts for the wavelength-dependent penetration depth, artificially boosting the high-wavenumber methoxy C-H stretches to make them comparable to transmission data.

  • Self-Validation Step: Examine the baseline between 2000-2300 cm⁻¹. A flat baseline (excluding the atmospheric CO₂ doublet at 2350 cm⁻¹) validates that crystal contact was sufficient and scattering is minimal.

Protocol B: KBr Pellet Transmission FTIR

Objective: High-resolution detection of weak methoxy C-H stretches and broad carboxylic acid O-H stretches.

  • Desiccation: Ensure the KBr powder has been stored in an oven at 105°C or a vacuum desiccator.

    • Causality: KBr is highly hygroscopic[2]. Absorbed atmospheric water produces a massive, broad O-H stretch at ~3300 cm⁻¹ that will completely mask the target carboxylic acid O-H stretch.

  • Dilution and Grinding: Mix 1-2 mg of the biphenyl derivative with 99 mg of dry KBr in an agate mortar. Grind vigorously for 2-3 minutes until the powder is exceptionally fine (< 2 µm particle size).

    • Causality: If sample particles are larger than the wavelength of the infrared light, they will scatter the beam (the Christiansen effect), causing asymmetrical peak shapes and a severely sloping baseline at high wavenumbers.

  • Pellet Pressing: Transfer the mixture to a 7 mm die and press under 10 tons of vacuum pressure for 5 minutes.

    • Causality: The vacuum removes trapped air, fusing the KBr into a transparent, glass-like disc that minimizes refraction and maximizes beam throughput[3].

  • Data Acquisition: Place the pellet in the transmission holder and scan (4000-400 cm⁻¹).

  • Self-Validation Step: Visually inspect the pellet against a light source; it must be semi-transparent. In the resulting spectrum, check the baseline at 4000 cm⁻¹. If the baseline slopes sharply upward toward higher wavenumbers, scattering is occurring, invalidating the quantitative accuracy of the 2800-3300 cm⁻¹ region. The sample must be re-ground.

Conclusion and Best Practices

For routine structural confirmation of biphenyl derivatives, ATR-FTIR is the superior choice due to its rapid throughput and immunity to the hygroscopic artifacts that plague KBr preparations. However, when the analytical goal is to definitively resolve the weak aliphatic C-H stretches of a methoxy group against the broad O-H stretch of a carboxylic acid, the KBr transmission method remains the gold standard. Its adherence to the Beer-Lambert law and deeper effective pathlength provide the sensitivity required for complex functional group deconvolution.

Sources

Validation

A Comparative Guide to Purity Analysis of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of analytical standards for determining the purity of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid, a sophisticated biphenyl derivative with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to offer not just protocols, but a strategic framework for establishing a robust and self-validating purity analysis workflow.

The inherent complexity of multi-step organic syntheses necessitates a multi-pronged analytical approach to purity assessment.[1] For a molecule like 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid, potential impurities can range from unreacted starting materials and reagents to by-products and degradation products.[2] Therefore, a comprehensive purity analysis strategy should not only quantify the main component but also detect, identify, and quantify any impurities present.

Orthogonal Analytical Approaches: A Comparative Overview

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of overlooking impurities that may co-elute or be transparent to a single detection method. The primary techniques for the purity analysis of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Analytical TechniquePrincipleStrengthsLimitations
HPLC-UV/DAD/MS Separation based on polarity and differential partitioning between a stationary and mobile phase.High resolution for non-volatile and thermally labile compounds; excellent for quantification of organic impurities.[3][4]May require derivatization for compounds lacking a chromophore; co-elution of impurities is possible.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based identification.Excellent for volatile and semi-volatile impurities, including residual solvents; provides structural information for identification.[2]Not suitable for non-volatile or thermally labile compounds; may require derivatization to increase volatility.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantification.Provides unambiguous structural confirmation of the main component and impurities; quantitative NMR (qNMR) can determine purity without a specific reference standard for each impurity.Lower sensitivity compared to chromatographic methods for trace impurity detection.
Elemental Analysis Determines the percentage composition of C, H, N, and other elements in a sample.Provides fundamental information on the elemental composition, confirming the empirical formula of the bulk material.Does not provide information on the nature or quantity of individual impurities.

Recommended Purity Analysis Workflow

The following workflow illustrates a logical sequence for the comprehensive purity analysis of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid, from initial screening to in-depth characterization.

Purity_Analysis_Workflow cluster_0 Initial Purity Assessment cluster_1 Impurity Identification & Quantification cluster_2 Definitive Purity & Confirmation Initial HPLC-UV/DAD Initial HPLC-UV/DAD LC-MS/MS LC-MS/MS Initial HPLC-UV/DAD->LC-MS/MS Impurity Characterization NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Quantitative NMR (qNMR) Quantitative NMR (qNMR) LC-MS/MS->Quantitative NMR (qNMR) Absolute Purity GC-MS (for volatile impurities) GC-MS (for volatile impurities) Final Purity Report Final Purity Report Quantitative NMR (qNMR)->Final Purity Report Elemental Analysis Elemental Analysis Elemental Analysis->Final Purity Report Formula Confirmation Bulk Sample Bulk Sample Bulk Sample->Initial HPLC-UV/DAD Screening Bulk Sample->NMR Spectroscopy (1H, 13C) Structural Confirmation Bulk Sample->GC-MS (for volatile impurities) Residual Solvents

Caption: A comprehensive workflow for the purity analysis of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques. These protocols are based on established methods for analogous biphenyl carboxylic acid derivatives and should be validated for the specific compound of interest.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

Rationale: Reversed-phase HPLC is the workhorse for purity analysis of non-volatile organic compounds.[3] A gradient elution method is recommended to ensure the separation of impurities with a wide range of polarities. UV/Diode-Array Detection (DAD) allows for the detection of chromophoric impurities and peak purity assessment, while Mass Spectrometry (MS) provides molecular weight information for impurity identification.[4]

Protocol:

  • Instrumentation: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, DAD, and a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection:

    • DAD: 210-400 nm, with monitoring at a wavelength of maximum absorbance for the parent compound.

    • MS (ESI+): Scan range m/z 100-1000.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

Rationale: GC-MS is the gold standard for the analysis of residual solvents and other volatile or semi-volatile impurities that may be present from the synthesis and purification processes.[2] Headspace sampling is often preferred to avoid contamination of the GC system with the non-volatile API.

Protocol:

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass selective detector.

  • Column: A low- to mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C (splitless mode).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Rationale: NMR spectroscopy provides detailed structural information, confirming the identity of the main component and aiding in the structure elucidation of impurities.[5] Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.

Protocol:

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated solvent in which the sample is fully soluble (e.g., DMSO-d6, CDCl3).

  • Experiments:

    • ¹H NMR: For initial structural confirmation and to check for the presence of proton-containing impurities.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • ¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom.[6]

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals and for structure elucidation of unknown impurities.

  • Quantitative NMR (qNMR):

    • Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.

    • Calculate the purity based on the ratio of the integrals of the analyte and the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.

Elemental Analysis for Empirical Formula Confirmation

Rationale: Elemental analysis provides the percentage of carbon, hydrogen, and other elements (in this case, fluorine analysis would be important). This data is used to confirm that the bulk material's elemental composition is consistent with its theoretical empirical formula.

Protocol:

  • Instrumentation: CHN elemental analyzer. A separate method for fluorine analysis (e.g., ion chromatography after combustion) may be required.

  • Sample Preparation: A small, accurately weighed amount of the dried sample is required.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Acceptance Criteria: The experimentally determined percentages of each element should be within ±0.4% of the theoretical values.

Conclusion

The purity analysis of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid demands a meticulous and multi-faceted approach. By employing a combination of orthogonal analytical techniques as outlined in this guide, researchers and drug development professionals can establish a robust and scientifically sound framework for ensuring the quality, safety, and efficacy of this promising pharmaceutical intermediate. The causality behind this multi-technique approach lies in the complementary nature of the data generated, which, when integrated, provides a comprehensive and trustworthy assessment of purity.

References

  • Photolysis Products of Fluorinated Pharmaceuticals. (2023). Environmental Toxicology and Chemistry. [Link]

  • Maurya, S., & Lokhande, R. (2017). A novel gradient RP-HPLC method for the separation and identification of impurities in sulfamethoxypyrazine bulk drug. International Journal of Pharmaceutical Sciences and Research, 8(8), 3325-3340. [Link]

  • Reaxys: Montana State University (MSU) Library. (2026, February 27). Montana State University. [Link]

  • Reaxys | Rutgers University Libraries. Rutgers University. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Reaxys Quick Reference Guide. (2009, October 26). Elsevier. [Link]

  • Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences, 05(04). [Link]

  • IMPURITY PROFILING. (2024, July 7). International Journal of Creative Research Thoughts. [Link]

  • Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. Mettler Toledo. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Journal of Pharmaceutical Research International. [Link]

  • Reaxys USER Manual. (2025, December 4). Central Library IITD. [Link]

  • Rowsell_Nature_Catalysis_2024/NMR data/NMR Characterization data/Biaryls/3c, 4-fluoro-4'-methoxy-1,1'-biphenyl. data.bris. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. [Link]

  • CAS SciFinder - Chemical Compound Database. CAS. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010, December 12). Analytical and Bioanalytical Chemistry. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences. [Link]

  • Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Request PDF. [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. [Link]

  • NMR-Based Structure Characterization. Max-Planck-Gesellschaft. [Link]

  • SciFinder Assignment CHEM 4000A – Medicinal Chemistry. University of Lethbridge. [Link]

  • 5''-Fluoro-3''-nitro-4''-[(trityl-carbamoyl)-methoxy]-biphenyl-4-carboxylic acid. PubChem. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Publishing. [Link]

  • Analytical Methods. (2025, August 28). OPUS. [Link]

Sources

Comparative

crystal structure determination of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid

Title: Crystal Structure Determination of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic Acid: A Comparative Guide to SCXRD, MicroED, and PXRD As a Senior Application Scientist specializing in solid-state chemistry and structu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystal Structure Determination of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic Acid: A Comparative Guide to SCXRD, MicroED, and PXRD

As a Senior Application Scientist specializing in solid-state chemistry and structural biology, I frequently encounter the bottleneck of crystallization in drug development. For fluorinated bi-aryl pharmaceutical intermediates like 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS 916343-83-4) , determining the precise three-dimensional conformation is critical. We must map the biphenyl torsion angle, the R2,2(8) hydrogen-bonding network of the carboxylic acid dimers, and the weak intermolecular F···H–C interactions to predict its solid-state behavior and pharmacological binding poses.

This guide objectively compares the three primary analytical workflows used to determine the crystal structure of such small molecules: Single-Crystal X-Ray Diffraction (SCXRD) , the emerging technique of Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) .

Comparative Technology Assessment

Single-Crystal X-Ray Diffraction (SCXRD): The Historical Gold Standard

SCXRD provides unambiguous heavy-atom connectivity and absolute stereochemistry. However, its fundamental limitation is the sample requirement. For in-house X-ray diffractometers, highly ordered, macroscopic crystals (typically >50 µm in all dimensions) are required, while synchrotron sources can analyze crystals down to 5–10 µm[1]. For rigid, planar molecules, crystallization is straightforward; however, the rotational freedom of the biphenyl core in 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid often leads to kinetic precipitation of microcrystals or severe twinning, making SCXRD a highly time-consuming bottleneck.

Microcrystal Electron Diffraction (MicroED): The Nanocrystal Breakthrough

MicroED is a revolutionary cryo-electron microscopy (cryo-EM) technique that exploits the fact that electrons interact with matter orders of magnitude more strongly than X-rays[2]. This allows for the collection of high-quality diffraction data from sub-micron nanocrystals (∼100 nm) directly from seemingly amorphous powders, yielding atomic resolution (<1 Å) structures in minutes[3]. For pharmaceutical pipelines, MicroED entirely bypasses the weeks-long solvent recrystallization phase, allowing us to solve structures directly from the as-synthesized or purified powder.

Powder X-Ray Diffraction (PXRD): The Bulk Phase Alternative

While PXRD is indispensable for phase identification and bulk purity analysis, ab initio structure solution from powder data using Rietveld refinement is notoriously difficult for flexible molecules. The overlapping diffraction peaks caused by the random orientation of crystallites make it highly challenging to resolve the biphenyl twist angle without a pre-existing structural model[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies detail the causal reasoning behind each experimental choice. Every protocol is designed as a self-validating system to guarantee data quality.

Protocol A: SCXRD Crystallization and Data Collection
  • Step 1: Solvent Screening & Dissolution. Dissolve 10 mg of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid in a minimum volume of Ethyl Acetate (EtOAc). Causality: EtOAc effectively solubilizes the polar carboxylic acid moiety. Hexane is then layered on top as an antisolvent.

  • Step 2: Controlled Evaporation. Puncture the vial cap with a single needle and leave it in a vibration-free environment at 20°C for 7–14 days. Causality: Slow evaporation minimizes the nucleation rate. By keeping the system just barely above the supersaturation curve, thermodynamic growth is favored over kinetic precipitation, yielding a single macroscopic crystal rather than a powder.

  • Step 3: Mounting and Data Collection. Harvest a >50 µm crystal, coat it in paratone oil, and mount it on a goniometer under a 100 K nitrogen stream.

  • Validation Checkpoint: During the preliminary 10-frame data integration, the internal agreement factor ( Rint​ ) must be < 0.05. A higher value indicates severe twinning or multiple crystal lattices, invalidating the sample for high-resolution refinement.

Protocol B: MicroED Grid Preparation and Continuous Rotation Data Collection
  • Step 1: Dry Powder Deposition. Lightly crush the as-synthesized powder between two glass slides. Apply the dry powder directly to a glow-discharged holey carbon TEM grid and shake off the excess. Causality: Dry deposition eliminates the need for solvent, completely preventing solvent-induced polymorphism or the formation of solvates, allowing us to analyze the true bulk phase[2].

  • Step 2: Cryo-Plunging. Plunge the grid into liquid nitrogen and transfer it to the cryo-TEM. Causality: Small organic molecules, particularly those with carboxylic acids, are highly susceptible to radiation damage (decarboxylation) under the electron beam. Cryogenic temperatures are mandatory to mitigate this damage by trapping free radicals[2].

  • Step 3: Continuous Rotation Data Collection. Rotate the sample stage continuously (e.g., 0.5°/s) under a highly attenuated, low-dose electron beam (<0.01 e− /Ų/s) while recording a diffraction movie on a fast camera[4]. Causality: Continuous rotation samples reciprocal space evenly, avoiding the "missing wedge" problem inherent to static tilt series and dramatically improving data completeness[4].

  • Validation Checkpoint: The resolution limit of the visible diffraction spots on the live camera feed must extend beyond 1.0 Å before significant radiation-induced fading occurs. If fading occurs within the first 10 seconds, the dose rate is too high and must be recalibrated.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each technique when applied to small molecule pharmaceutical intermediates.

Performance MetricSCXRD (In-house Cu Kα)MicroED (300 kV Cryo-TEM)PXRD (Synchrotron)
Minimum Crystal Size > 50 × 50 × 50 µm³~ 0.1 × 0.1 × 0.1 µm³Bulk Powder (Nanocrystalline)
Sample Prep Time Days to Weeks< 15 Minutes< 30 Minutes
Data Collection Time 2 – 12 Hours2 – 5 Minutes1 – 4 Hours
Typical Resolution 0.75 – 0.84 Å0.80 – 1.00 Å> 1.20 Å (Often overlapping)
Structure Solution Direct Methods (Routine)Direct Methods (Routine)Rietveld Refinement (Complex)
Primary Limitation Requires large, flawless crystalsBeam-induced radiation damagePeak overlap, preferred orientation

Workflow Visualization

The logical divergence between the classical SCXRD workflow and the rapid MicroED workflow is illustrated below.

Workflow cluster_SCXRD SCXRD Workflow cluster_MicroED MicroED Workflow Start 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (As-Synthesized Powder) Cryst Solvent Recrystallization (Days to Weeks) Start->Cryst Solvent Addition Grid Dry Powder Deposition (<15 Minutes) Start->Grid Direct Application Mount Crystal Mounting (>50 µm required) Cryst->Mount Xray X-Ray Diffraction (Synchrotron / In-house) Mount->Xray Process Data Integration & Phasing (Direct Methods) Xray->Process Cryo Cryo-EM Transfer (Mitigates Radiation Damage) Grid->Cryo Electron Continuous Rotation ED (Low Dose e- Beam) Cryo->Electron Electron->Process Model Atomic Resolution Structure (3D Conformation & H-Bonds) Process->Model

Comparison of SCXRD and MicroED workflows for small molecule structural determination.

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing Regioisomers of Fluoro-Methoxybiphenyl Carboxylic Acids

In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their related impurities is not merely a regulatory formality; it is a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their related impurities is not merely a regulatory formality; it is a cornerstone of drug safety and efficacy. Fluoro-methoxybiphenyl carboxylic acids represent a class of compounds where subtle changes in the substitution pattern on the biphenyl scaffold can drastically alter pharmacological and toxicological profiles. Distinguishing between these regioisomers—molecules with the same chemical formula but different spatial arrangements of substituents—presents a significant analytical challenge. This guide provides an in-depth comparison of the primary analytical techniques employed to resolve this challenge, grounded in experimental data and field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Regioisomerism Matters

The location of fluoro and methoxy groups on the biphenyl core influences the molecule's electronic properties, lipophilicity, and three-dimensional shape.[1] These characteristics, in turn, govern how the molecule interacts with its biological target. An undesired regioisomer, even at trace levels, can be considered an impurity that may exhibit off-target toxicity or reduced efficacy, making its detection and characterization a critical step in quality control.[2][3] The challenge lies in the fact that regioisomers often share identical masses and similar physicochemical properties, rendering simple analytical methods insufficient.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful and definitive technique for the unequivocal structural determination of regioisomers in solution.[4] It provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F), allowing for the precise mapping of atomic connectivity and spatial relationships.

Causality Behind the Choice:

NMR is the chosen primary tool because it directly probes the molecular structure. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is uniquely defined by the positions of the fluoro, methoxy, and carboxylic acid groups.

Key NMR Experiments:

  • ¹H NMR: The proton NMR spectrum provides the initial fingerprint. The carboxylic acid proton gives a characteristic, often broad, signal far downfield (10-12 ppm).[5] The substitution pattern creates unique splitting patterns and chemical shifts for the remaining aromatic protons.

  • ¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is exceptionally informative. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making its signal highly sensitive to its position on the aromatic ring.[6][7] This often provides the clearest and most immediate distinction between isomers.

  • ¹³C NMR: This technique maps the carbon skeleton of the molecule. While it requires longer acquisition times, it confirms the number of unique carbon environments, which differs between isomers. The carbons directly attached to the electronegative fluorine and oxygen atoms will show characteristic downfield shifts.[8]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): When 1D spectra are ambiguous, 2D NMR experiments provide the definitive solution.

    • COSY identifies proton-proton couplings, revealing which protons are adjacent.

    • HSQC/HMBC correlate protons with their directly attached (HSQC) or long-range (HMBC) carbons, allowing for the complete assignment of the C-H framework.

    • NOESY reveals through-space interactions, which can help determine the preferred conformation around the biphenyl bond, influenced by the steric hindrance of the substituents.

Hypothetical Data Comparison:

The following table illustrates how NMR data can differentiate between two hypothetical regioisomers.

Parameter Isomer A (4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid) Isomer B (2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid) Rationale for Difference
¹H NMR (COOH) ~11.0 ppm~11.0 ppmLargely unaffected by substitution on the other ring.
¹⁹F NMR ~ -115 ppm~ -110 ppmThe chemical shift is highly sensitive to the electronic environment determined by adjacent and para substituents.
¹H-¹⁹F Coupling Observable couplings to aromatic protons on the fluoro-substituted ring.Observable couplings to aromatic protons on the fluoro-substituted ring.The specific protons coupled and the magnitude of the coupling constants (J-values) will be unique to each isomer.
NOESY Correlation between H-2' and H-2.Correlation between H-6' and H-2.The through-space proximity of protons across the biphenyl linkage is dictated by the substitution pattern.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable COOH proton.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to assess sample purity and concentration.

    • Acquire a 1D ¹⁹F spectrum. This is often a quick experiment that can immediately reveal the presence of multiple isomers.[9]

    • Acquire standard 2D spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. These are essential for unambiguous assignment.

  • Data Analysis:

    • Assign the carboxylic acid proton in the ¹H spectrum.

    • Use the splitting patterns and integrals in the ¹H spectrum to define the substitution on each aromatic ring.

    • Use the ¹⁹F chemical shift and its couplings to protons to pinpoint its location.

    • Combine HSQC and HMBC data to assign all carbons and confirm the connectivity between the functional groups and the biphenyl core.

Chromatographic Separation Coupled with Mass Spectrometry (LC-MS & GC-MS)

While NMR provides the definitive structure, hyphenated chromatography-mass spectrometry techniques are the workhorses for separating and detecting isomers in a mixture, a crucial task in impurity profiling.[10] The choice between liquid chromatography (LC) and gas chromatography (GC) is dictated by the analyte's properties.[11]

cluster_0 Analytical Workflow Sample Mixture of Regioisomers Chromatography Chromatographic Separation (LC or GC) Sample->Chromatography Injection MS Mass Spectrometry (Detection) Chromatography->MS Elution Data Separated Peaks (Same m/z) MS->Data

Caption: High-level workflow for hyphenated chromatography-MS techniques.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

For fluoro-methoxybiphenyl carboxylic acids, LC-MS is generally the superior choice.[12] The carboxylic acid group imparts polarity and reduces volatility, making these compounds well-suited for reversed-phase HPLC (RP-HPLC).

LC operates at or near ambient temperature, preventing thermal degradation of the analytes.[13] It excels at separating polar and non-volatile compounds without the need for chemical derivatization, simplifying sample preparation.[11]

  • Column Selection: The choice of stationary phase is critical for achieving separation. While a standard C18 column is a good starting point, a pentafluorophenyl (PFP) phase can offer superior selectivity for fluorinated and aromatic compounds due to unique dipole-dipole and π-π interactions.[14]

  • Mobile Phase pH: The pH of the mobile phase controls the ionization state of the carboxylic acid. Operating at a low pH (e.g., with 0.1% formic acid) ensures the analyte is in its neutral, more retained form, leading to better peak shape and retention on a reversed-phase column.

  • Mass Spectrometry: The mass spectrometer serves as a highly sensitive detector. While it will confirm that co-eluting peaks have the same molecular weight, tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation patterns, although this is not always guaranteed for closely related isomers.[15][16]

Experimental Protocol: RP-HPLC-MS
  • System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole).[15]

  • Column: Start with a C18 column (e.g., 100 x 2.1 mm, 1.8 µm). If separation is poor, screen a PFP column.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical starting gradient would be 5% B to 95% B over 10-15 minutes. This must be optimized to maximize the resolution between isomeric peaks.

  • MS Detection: Use electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecule [M-H]⁻, which is ideal for carboxylic acids.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution but is best suited for volatile and thermally stable compounds.[17] To analyze carboxylic acids, a derivatization step is mandatory to convert the polar -COOH group into a more volatile ester (e.g., a methyl or silyl ester).

Derivatization is necessary to overcome the low volatility and high polarity of the carboxylic acid, which would otherwise result in poor peak shape and strong adsorption in the GC system.[4] While this adds a step, the high efficiency of capillary GC columns can sometimes provide separations not achievable by LC.[4]

Experimental Protocol: Derivatization and GC-MS
  • Derivatization (Esterification):

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Toluene).

    • Add a derivatizing agent such as diazomethane (use with extreme caution) or, more safely, trimethylsilyldiazomethane (TMSD) or an acidic methanol solution (e.g., 2% H₂SO₄ in methanol) and heat to form the methyl ester.

    • Quench the reaction and inject the organic layer into the GC-MS.

  • GC-MS System: A gas chromatograph with a capillary column (e.g., a DB-5ms or similar non-polar phase) coupled to a mass spectrometer.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp to a high temperature (e.g., 300 °C) at 10-20 °C/min.

  • MS Detection: Use Electron Ionization (EI). The resulting mass spectra are highly reproducible and can be compared against libraries, though specific isomer spectra are often unavailable and must be generated from reference standards.

Comparison: LC-MS vs. GC-MS for this Application
Feature LC-MS GC-MS
Best For Polar, non-volatile compounds.[12]Volatile, thermally stable compounds.[11]
Sample Prep Minimal (dissolve and inject).Derivatization required.[4]
Risk of Degradation Low.Possible at high inlet/oven temperatures.
Separation Principle Polarity and affinity for stationary phase.Boiling point and column interactions.[12]
Overall Suitability High: More direct and less prone to artifacts.Moderate: Useful if LC fails, but adds complexity.

X-ray Crystallography: The Unambiguous Answer

When an absolute and definitive structural proof is required, single-crystal X-ray crystallography is the ultimate arbiter.[18] This technique determines the precise three-dimensional arrangement of every atom in a molecule by analyzing how a crystal diffracts X-rays.[19]

Causality Behind the Choice:

Unlike spectroscopic or chromatographic methods which infer structure from properties, X-ray crystallography provides a direct visualization of the molecular structure.[20] It is the only technique that can determine the absolute configuration without relying on reference standards.[21]

The primary and most significant hurdle is the need to grow a single, high-quality crystal of the compound suitable for diffraction.[20] This can be a time-consuming process of trial-and-error, and not all compounds crystallize readily. Therefore, it is not a high-throughput screening method but rather the final confirmation step for a purified isomer.

cluster_1 X-ray Crystallography Workflow Purify Purify Single Isomer Crystallize Grow Single Crystal Purify->Crystallize Screening solvents Diffract X-ray Diffraction Crystallize->Diffract Mounting Model Solve & Refine Structure Diffract->Model Data collection Confirm Unambiguous 3D Structure Model->Confirm

Caption: Workflow for absolute structure determination via X-ray crystallography.

Experimental Protocol: Overview
  • Crystallization: The purified isomer is dissolved in a minimal amount of a suitable solvent. Crystallization is induced by slow evaporation, vapor diffusion against an anti-solvent, or slow cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, a molecular model is built and refined to best fit the experimental data, yielding the final, unambiguous structure.

Integrated Strategy and Conclusion

Distinguishing regioisomers of fluoro-methoxybiphenyl carboxylic acids requires a multi-faceted, logical approach rather than a single technique. No single method provides all the answers efficiently.

  • Screening and Separation: Begin with LC-MS . It is the most practical tool for initial screening of a reaction mixture or impurity profile to determine the number of isomers present and to develop a method for their preparative separation.

  • Structural Elucidation: For each isolated isomer, employ a full suite of NMR experiments (¹H, ¹⁹F, ¹³C, and 2D). This is the most reliable and essential step for determining the exact chemical structure and connectivity in solution.

  • Absolute Confirmation: If an unambiguous, solid-state structure is required for regulatory filing or to resolve any lingering spectroscopic ambiguity, X-ray crystallography is the final, definitive step, provided a suitable crystal can be obtained.

By judiciously combining the separation power of chromatography with the detailed structural insights of NMR and the absolute certainty of X-ray crystallography, researchers can confidently and accurately characterize these challenging but important molecules.

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  • LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

  • ResearchGate. (2012). 8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography. ResearchGate. Available at: [Link]

  • PMC - NIH. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PMC - NIH. Available at: [Link]

  • NIST. (n.d.). Biphenyl. NIST WebBook. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of complex halogenated intermediates. 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS: 916343-83-4)[1] is a highly valuable building block in medicinal chemistry. However, its structural features—a rigid biphenyl backbone and a highly stable carbon-fluorine (C-F) bond—demand rigorous, specialized disposal protocols.

Standard laboratory waste procedures are insufficient for this compound. Improper disposal risks regulatory non-compliance and poses severe environmental hazards, including aquatic toxicity and the generation of persistent fluorinated byproducts[2]. This guide provides a comprehensive, self-validating operational plan for the safe handling, spill containment, and terminal disposal of this chemical.

The Science of Disposal: Causality and Chemical Behavior

To understand how to dispose of this chemical, we must first understand the mechanistic reasons why standard methods fail. Every protocol in this guide is grounded in the physical chemistry of the molecule.

  • The Biphenyl Backbone & Aquatic Toxicity: Biphenyl carboxylic acids exhibit low biodegradability and high aromatic stability. If discharged into municipal wastewater, they persist and demonstrate moderate to high toxicity toward aquatic invertebrates and fish[3]. Furthermore, biological systems metabolize biphenyls into hydroxylated derivatives that are excreted as glucuronide conjugates, leading to unpredictable bioaccumulation profiles[4].

    • Operational Directive: Absolute zero-drain policy. Never flush residues or aqueous washes down the sink.

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry. Standard municipal or low-temperature laboratory incineration (600°C–800°C) fails to completely mineralize the fluorine atom[5]. Instead, it triggers unimolecular decomposition that generates Products of Incomplete Combustion (PICs), such as short-chain perfluoroalkyl carboxylic acids (PFCAs) or toxic fluorinated organic radicals[2][5].

    • Operational Directive: Disposal requires high-temperature incineration (>1100°C) with a residence time of at least 2 seconds to ensure complete C-F bond cleavage[6].

  • Hydrogen Fluoride (HF) Generation: Complete thermal destruction of fluorinated organics produces corrosive hydrogen fluoride (HF) gas[7].

    • Operational Directive: The selected waste management facility must utilize alkali wet scrubbers to neutralize HF exhaust into an inert solid precipitate, such as calcium fluoride (CaF2)[5][6].

Quantitative Thermal Destruction Parameters

To illustrate the necessity of specialized disposal, the following table summarizes the thermal energy required to break down specific structural components of the molecule:

Target Compound / BondMinimum Destruction Temp (°C)Residence TimePrimary Exhaust ByproductRequired Abatement
Standard Organics (C-C, C-H)600°C - 800°C1 - 2 secondsCO₂, H₂OStandard Filtration
Biphenyl Backbone (Aromatic)850°C>2 secondsCO₂, H₂OStandard Filtration
Fluorinated Organics (C-F) >1100°C >2 seconds CO₂, H₂O, HF Alkali Wet Scrubber

Spill Response & Containment Protocol

Because this compound is a recognized skin, eye, and respiratory irritant[4][8], and fine organic powders present a latent dust explosion hazard, spill response must prioritize dust suppression and respiratory protection.

SpillResponse A Spill Detected: 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid B Assess & Isolate (Evacuate immediate area if dust is airborne) A->B C Don Appropriate PPE (N95/P100 Respirator, Nitrile Gloves, Goggles) B->C D Containment (Prevent entry into drains/waterways) C->D E Dry Cleanup (Sweep/Vacuum with HEPA filter, DO NOT use water initially) D->E F Decontamination (Wipe area with damp solvent cloth) E->F G Waste Containerization (Seal in labeled HazMat bag/bin) F->G

Workflow for containment and cleanup of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid spills.

Step-by-Step Spill Methodology (Self-Validating):

  • Isolation: Immediately evacuate non-essential personnel from the spill radius. Secure the area to prevent the mechanical tracking of the powder.

  • PPE Donning: Responders must don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles[8].

  • Dry Containment: Do not apply water initially, as this can spread the poorly soluble compound and complicate cleanup. Use a HEPA-filtered vacuum designed for hazardous dust, or gently sweep the powder using an anti-static brush and dustpan to avoid generating a combustible dust cloud[8].

  • Collection & Validation: Transfer the recovered solid into a clean, dry, sealable polypropylene container. Validation Check: Shine a high-intensity flashlight parallel to the floor; any remaining powder will cast a shadow, indicating dry cleanup must be repeated before proceeding.

  • Decontamination: Once the bulk powder is removed, wipe the spill area with a damp cloth (using a compatible solvent like ethanol) to capture residual micro-particles[9]. Dispose of the cloth in the solid chemical waste bin.

Standard Operating Procedure (SOP) for Routine Disposal

Proper segregation at the bench prevents dangerous cross-reactions (e.g., with strong oxidizing agents) and ensures the waste is routed to the correct thermal destruction facility. This self-validating workflow ensures that from the moment waste is generated to its final destruction, the chain of custody is maintained.

WastePathway Start Waste Generation Solid Solid Waste (Powder, PPE) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Container1 Polypropylene Bin (Sealed) Solid->Container1 Container2 HDPE Jerrycan (Vented Cap) Liquid->Container2 Incinerator High-Temp Incinerator (>1100°C, >2s residence) Container1->Incinerator HazMat Transport Container2->Incinerator HazMat Transport Scrubber Alkali Wet Scrubber (Neutralizes HF to CaF2) Incinerator->Scrubber Exhaust Gas (HF)

Waste segregation and high-temperature incineration pathway for fluorinated organic compounds.

Step-by-Step Disposal Workflow:

  • Benchtop Collection: Dedicate specific, clearly labeled containers for 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid waste inside the fume hood. Never mix with strong oxidizers (e.g., nitrates, chlorine bleaches) to prevent exothermic reactions[4].

  • Containerization & Validation: Use high-density polyethylene (HDPE) or polypropylene containers[4]. Validation Check: Inspect the bottom of the container for the resin identification code (e.g., "2" for HDPE or "5" for PP) to ensure chemical compatibility before adding waste.

  • Labeling: Affix compliant GHS hazard labels indicating "Irritant" and "Environmental Hazard"[7][9]. Explicitly write "Contains Fluorinated Organics - Requires High-Temp Incineration" to alert the downstream waste handler.

  • Storage: Store the sealed waste containers in a cool, dry, well-ventilated secondary containment tray, away from heat sources and direct sunlight[8][9].

  • Transfer & Manifest Verification: Contract a licensed hazardous waste disposal service[9]. Validation Check: Before signing the waste manifest, confirm in writing with the vendor that the material is routed to a facility equipped with rotary kilns capable of sustained temperatures >1100°C and alkali gas scrubbing technology[6][10].

References[5] Title: Biphenyl-4-carboxylic acid - Santa Cruz Biotechnology | Source: scbt.com | URL:https://www.scbt.com/p/biphenyl-4-carboxylic-acid-92-92-2[11] Title: SAFETY DATA SHEET - Pfaltz & Bauer | Source: pfaltzandbauer.com | URL:https://www.pfaltzandbauer.com/[8] Title: 4'-Fluoro-2-methylbiphenyl-3-carboxylic acid - AK Scientific, Inc. | Source: aksci.com | URL:https://aksci.com/[10] Title: 4-BIPHENYL CARBOXYLIC ACID - Sdfine | Source: sdfine.com | URL: https://www.sdfine.com/[1] Title: 916343-83-4 | MFCD14699837 | 4'-Fluoro-3-methoxybiphenyl-5 | Source: a2bchem.com | URL:https://www.a2bchem.com/[2] Title: BIPHENYL CARBOXYLIC ACID - Ataman Kimya | Source: atamanchemicals.com | URL: https://www.atamanchemicals.com/[6] Title: Per- and Polyfluoroalkyl Substances (PFAS): - EPA | Source: epa.gov | URL:https://www.epa.gov/[7] Title: Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7901385/[12] Title: PFAS: The Next Asbestos? | Bevan Brittan LLP | Source: bevanbrittan.com | URL: https://www.bevanbrittan.com/[3] Title: Thermal degradation of PFAS in solid matter - DiVA portal | Source: diva-portal.org | URL: https://www.diva-portal.org/[4] Title: Biphenyl - AERU | Source: herts.ac.uk | URL:https://sitem.herts.ac.uk/aeru/[9] Title: 4-Biphenylcarboxylic acid(92-92-2) - ChemicalBook | Source: chemicalbook.com | URL: https://www.chemicalbook.com/

Sources

Handling

Personal protective equipment for handling 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid

Handling specialized pharmaceutical intermediates requires moving beyond basic compliance and understanding the molecular mechanisms that dictate safety. As a Senior Application Scientist, I have designed this operationa...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized pharmaceutical intermediates requires moving beyond basic compliance and understanding the molecular mechanisms that dictate safety. As a Senior Application Scientist, I have designed this operational guide for 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid (CAS: 916343-83-4)[1] to provide you with a self-validating system for safe handling, rigorous personal protection, and environmentally sound disposal.

Chemical Profile and Mechanistic Hazard Assessment

To implement an effective safety strategy, we must first analyze the structural vulnerabilities and hazards of the target molecule. 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid combines a lipophilic biphenyl backbone with a reactive carboxylic acid moiety and a highly stable carbon-fluorine bond.

Research into fluorinated biphenyl derivatives demonstrates that these structures can exhibit significant systemic toxicity and central nervous system effects upon exposure[2]. Furthermore, halogenated biphenyls have a high propensity for environmental persistence and bioaccumulation[3].

Table 1: Physicochemical and Hazard Profile

Property / HazardDescriptionOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization and dust inhalation[4].
Chemical Class Fluorinated Biaryl Carboxylic AcidAcidic nature causes mucous membrane and ocular irritation.
Dermal Toxicity Lipophilic backboneFacilitates rapid dermal absorption if barrier protection fails.
Environmental Persistent Organic Pollutant riskStrict prohibition against aqueous drain disposal[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling this compound serves a specific mechanistic purpose. Do not substitute these requirements with standard, lower-grade laboratory apparel.

  • Hand Protection (Nitrile Gloves): You must use nitrile gloves with a minimum thickness of 4-6 mil. Causality: Nitrile provides a superior chemical barrier against organic acids compared to latex. It prevents the lipophilic biphenyl structure from permeating the glove matrix, thereby blocking dermal absorption into the bloodstream[5].

  • Respiratory Protection (Fume Hood & Particulate Respirator): All open-container handling must occur within a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm)[5]. Causality: The primary acute exposure route for solid organic acids is the inhalation of micro-particulates. If an emergency requires handling outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent dust clouds from entering the respiratory tract[4].

  • Ocular Protection (ANSI Z87.1 Safety Goggles): Causality: If carboxylic acid dust contacts the moisture of the cornea, it will cause immediate, severe irritation and potential localized tissue damage. Tight-fitting chemical splash goggles are required; standard safety glasses with side shields leave vulnerability to airborne dust[5].

  • Body Protection: A flame-resistant or heavy cotton laboratory coat with elastic cuffs fully buttoned to the neck.

Operational Workflow & Methodologies

The following workflow establishes a self-validating system where each step confirms the safety of the next.

SafetyWorkflow Start Pre-Operation Check PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Face Velocity >100 fpm PPE->Hood Weigh Weigh Solid (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Execute Spill Protocol Spill->Clean Yes Transfer Transfer to Reaction Vessel Spill->Transfer No Decon Decontaminate Workspace Clean->Decon Transfer->Decon

Workflow for the safe handling, weighing, and transfer of fluorinated biphenyl carboxylic acids.

Protocol A: Safe Weighing and Transfer
  • Preparation & Verification: Clear the fume hood of unnecessary clutter to ensure non-turbulent airflow. Verify the hood monitor indicates safe operation (green light or >100 fpm).

  • Static Mitigation: Fluorinated powders often carry static charges, causing them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to dispensing.

  • Dispensing: Open the chemical container only inside the fume hood. Use a clean, dry stainless steel or PTFE-coated spatula.

  • Transfer: Transfer the pre-weighed solid into the reaction vessel. If transferring to a round-bottom flask, use a wide-stem powder funnel to prevent accumulation on the ground glass joints.

  • Sealing: Immediately recap the source bottle and wrap the cap with Parafilm to prevent moisture ingress and degradation.

Protocol B: Solid Spill Response
  • Isolation: If a spill occurs outside the fume hood, immediately restrict access to the area to prevent personnel from tracking the powder.

  • PPE Verification: Ensure you are wearing fresh nitrile gloves, goggles, and a particulate respirator[4].

  • Containment (No Dry Sweeping): Never dry sweep a chemical powder. Dry sweeping generates hazardous dust clouds. Instead, dampen a disposable paper towel with a suitable solvent (e.g., a small amount of isopropanol) and gently wipe up the powder.

  • Disposal: Place the contaminated towels into a clearly labeled, sealable hazardous waste bag.

Waste Disposal and Logistical Plan

The disposal of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid must be managed with strict adherence to environmental regulations due to its molecular stability.

  • Mechanism of Persistence: The robust nature of the C-F bond combined with the biphenyl ring system makes this compound highly resistant to natural biodegradation[3].

  • Disposal Route: All solid waste, contaminated PPE (like gloves and weighing boats), and reaction mother liquors containing this compound must be collected in designated, compatible hazardous waste containers (e.g., high-density polyethylene).

  • Final Destruction: The waste must be routed for high-temperature commercial incineration. Do not attempt to neutralize and pour down the drain, as municipal water treatment facilities cannot effectively scrub fluorinated biaryls from the water supply[4].

References

  • a2bchem.com - 916343-83-4 | MFCD14699837 | 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid
  • nih.gov (PubMed) - The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs
  • diva-portal.
  • avantorsciences.com (TCI AMERICA)
  • acs.org (The Journal of Organic Chemistry) - 1-Phenylisatin-Mediated Redox-Neutral Ketone to Carboxylic Acid Conversion

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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